molecular formula C7H3BrF2O B1293408 4-Bromo-2,3-difluorobenzaldehyde CAS No. 644985-24-0

4-Bromo-2,3-difluorobenzaldehyde

Cat. No.: B1293408
CAS No.: 644985-24-0
M. Wt: 221 g/mol
InChI Key: IMOLPSNRLZLWQR-UHFFFAOYSA-N
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Description

4-Bromo-2,3-difluorobenzaldehyde is a useful research compound. Its molecular formula is C7H3BrF2O and its molecular weight is 221 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Bromo-2,3-difluorobenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Bromo-2,3-difluorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2,3-difluorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2,3-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2O/c8-5-2-1-4(3-11)6(9)7(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOLPSNRLZLWQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650539
Record name 4-Bromo-2,3-difluorobenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

644985-24-0
Record name 4-Bromo-2,3-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,3-difluorobenzaldehyde
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Master File: 4-Bromo-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Identity Verification

4-Bromo-2,3-difluorobenzaldehyde is a high-value halogenated building block used extensively in the synthesis of advanced liquid crystal (LC) materials and pharmaceutical active ingredients (APIs), particularly kinase inhibitors. Its structure features a highly functionalizable aldehyde "warhead" and a bromine handle for cross-coupling, flanked by two fluorine atoms that modulate lipophilicity and metabolic stability.

⚠️ Critical Identity Alert: CAS Number Discrepancy

Researchers must exercise extreme caution regarding database mismatches for this compound.

  • Target Compound: 4-Bromo-2,3-difluorobenzaldehyde[1][2][3]

  • Correct CAS: 644985-24-0 [1][2][3][4]

  • Common Confusion: CAS 119895-68-0 is frequently mis-indexed but correctly refers to 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde.

  • Operational Directive: Always verify the structure via NMR or molecular weight (221.00 g/mol vs. 186.11 g/mol ) before committing to Good Manufacturing Practice (GMP) synthesis.

Physicochemical Profile

The dual fluorine substitution pattern at the 2,3-positions creates a unique electronic environment, enhancing the electrophilicity of the aldehyde and the lability of the bromine bond for metal-catalyzed insertion.

PropertySpecificationNotes
Molecular Formula C₇H₃BrF₂O
Molecular Weight 221.00 g/mol Distinct from benzodioxole analogs (186.11)
Appearance White to off-white crystalline powderHigh purity (>99%) required for OLED/LC use
Melting Point 66–67 °CSharp melting point indicates high purity
Boiling Point ~245 °C (Predicted)Thermally stable under standard distillation
Solubility Soluble in THF, DCM, EtOAc; Insoluble in waterLipophilic due to difluoro-substitution
Storage Inert atmosphere (N₂/Ar), 2–8 °CAldehyde is prone to autoxidation to benzoic acid

Strategic Synthesis: The Turbo-Grignard Protocol

While classical lithiation (n-BuLi) can be used, it poses significant risks of benzyne formation and "scrambling" in polyhalogenated aromatics. The industry-standard protocol utilizes the Knochel Turbo-Grignard (i-PrMgCl·LiCl) method, which allows for selective bromine-magnesium exchange at controlled temperatures, preventing side reactions.

Retrosynthetic Logic

The synthesis relies on the symmetry of the starting material, 1,4-dibromo-2,3-difluorobenzene . Because the molecule is symmetric, lithiation at either bromine position yields the same intermediate.

Experimental Protocol (Self-Validating)

Reagents: 1,4-Dibromo-2,3-difluorobenzene (1.0 eq), i-PrMgCl·LiCl (1.1 eq, 1.3 M in THF), DMF (1.5 eq), Anhydrous THF.

  • System Prep: Flame-dry a 3-neck round-bottom flask and purge with Argon. Charge with 1,4-dibromo-2,3-difluorobenzene and anhydrous THF (0.5 M concentration).

  • Cryogenic Exchange: Cool the solution to -40 °C . Slowly add i-PrMgCl·LiCl dropwise.

    • Checkpoint: Maintain internal temperature below -30 °C to prevent benzyne formation.

  • Equilibration: Stir at -35 °C for 1 hour. The formation of the arylmagnesium species is quantitative.

  • Formylation: Add anhydrous DMF (N,N-Dimethylformamide) dropwise. The reaction is exothermic; control rate to keep T < -20 °C.

  • Quench & Workup: Warm to 0 °C and quench with sat. NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Recrystallize from Heptane/EtOAc to remove traces of the dibromo precursor.

Synthetic Pathway Visualization

Synthesis Start 1,4-Dibromo-2,3- difluorobenzene Inter Ar-MgCl Species (Selective Exchange) Start->Inter -40°C, THF Reagent i-PrMgCl·LiCl (Turbo Grignard) Reagent->Inter Product 4-Bromo-2,3- difluorobenzaldehyde Inter->Product 1. DMF 2. H3O+ Quench DMF (Formylation) Quench->Product

Figure 1: Selective synthesis via Magnesium-Halogen exchange, avoiding benzyne byproducts.

Reactivity & Functionalization Hub

4-Bromo-2,3-difluorobenzaldehyde serves as a divergent intermediate. The aldehyde (C-1) and the bromide (C-4) are orthogonal handles.

The "Suzuki-First" Strategy

In drug discovery, it is often strategic to perform Suzuki-Miyaura coupling before manipulating the aldehyde. The electron-withdrawing fluorine atoms at 2,3-positions activate the C-4 bromine, facilitating oxidative addition of Pd(0).

  • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with K₂CO₃ in Dioxane/Water.

  • Outcome: Biaryl systems (Liquid Crystals, Kinase Inhibitors).

Reductive Amination (The "Warhead")

The aldehyde is highly electrophilic due to the inductive effect of the fluorines.

  • Reaction: Amine (R-NH₂) + NaBH(OAc)₃ in DCE.

  • Application: Attaching solubilizing groups (e.g., morpholine, piperazine) common in tyrosine kinase inhibitors (TKIs) like Gefitinib analogs.

Divergent Workflow Diagram

Reactivity Center 4-Bromo-2,3- difluorobenzaldehyde Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Center->Suzuki RedAm Reductive Amination (R-NH2, NaBH(OAc)3) Center->RedAm Oxidation Oxidation (NaClO2, H2O2) Center->Oxidation Biaryl Fluorinated Biaryls (Liquid Crystals) Suzuki->Biaryl Amine Benzylamines (Kinase Inhibitor Tail) RedAm->Amine Acid Benzoic Acid Derivs. (Amide Coupling) Oxidation->Acid

Figure 2: Orthogonal functionalization pathways for medicinal and materials chemistry.

Applications in Drug Discovery & Materials

Medicinal Chemistry: Kinase Inhibitors

The 2,3-difluoro motif is a classic bioisostere used to block metabolic "soft spots" on phenyl rings.

  • Mechanism: The C-F bond is metabolically stable against Cytochrome P450 oxidation.

  • Case Study: In EGFR inhibitors, replacing a hydrogen with fluorine can increase potency by filling hydrophobic pockets and altering the pKa of nearby amines (via the benzylamine linkage).

Advanced Materials: Liquid Crystals

This aldehyde is a precursor to fluorinated biphenyls , which are critical components of Liquid Crystal Displays (LCDs).

  • Requirement: Purity must exceed 99.9% (HPLC) to prevent image artifacts (ghosting).

  • Role: The fluorine atoms impart negative dielectric anisotropy, essential for Vertical Alignment (VA) mode displays.

Safety & Handling Protocols

  • Signal Word: WARNING

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Handling:

    • Use only in a chemical fume hood.

    • Avoid contact with strong oxidizers.

    • Lachrymator Potential: Benzaldehydes with halogens can be mild lachrymators; eye protection is mandatory.

  • Stability: Stable under N₂. May darken upon exposure to light/air (oxidation to quinones or benzoic acids).

References

  • ChemicalBook. (2025).[5][6] 2,3-Difluoro-4-bromobenzaldehyde Product Profile (CAS 644985-24-0).[2][3][4] Retrieved from

  • Iida, T., et al. (2001).[7] "Efficient synthesis of polyfluorinated benzaldehydes via magnesium-halogen exchange."[7] Tetrahedron Letters, 42(29), 4841-4844. (Foundational methodology for Turbo-Grignard exchange on fluorinated aromatics).

  • Ningbo Inno Pharmchem. (2026).[3] Technical Data Sheet: High-Purity 4-Bromo-2,3-difluorobenzaldehyde for OLED Applications. Retrieved from

  • Santa Cruz Biotechnology. (2025).[8] 4-Bromo-2,3-difluorobenzaldehyde Product Specifications. Retrieved from

  • Matrix Fine Chemicals. (2025).[5][6][9] Fluorinated Intermediates Catalog: CAS 644985-24-0.[1][2][3] Retrieved from

Sources

Technical Monograph: 4-Bromo-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Synthesis, Reactivity Profiling, and Medicinal Applications

Executive Summary

4-Bromo-2,3-difluorobenzaldehyde (CAS: 644985-24-0) represents a critical "privileged scaffold" in modern medicinal chemistry and materials science. Its structural uniqueness lies in its chemo-orthogonality : it possesses three distinct reactive handles—an electrophilic aldehyde, a labile bromine for cross-coupling, and fluorine atoms that activate the ring for nucleophilic aromatic substitution (


).

This guide serves as an operational manual for researchers utilizing this intermediate. It moves beyond basic properties to detail a high-yield Turbo-Grignard synthesis , stability protocols, and a logic-based map for derivatization in drug discovery (specifically for fluoroquinolone antibiotics and kinase inhibitors) and liquid crystal engineering.

Part 1: Structural Analysis & Physiochemical Profile

The 2,3-difluoro substitution pattern creates a unique electronic environment. The fluorine atoms at positions 2 and 3 exert a strong inductive electron-withdrawing effect (-I), significantly increasing the acidity of the aldehyde proton and activating the bromine at position 4 for oxidative addition, while simultaneously making the C2 and C3 positions susceptible to nucleophilic attack.

Table 1: Physiochemical Specifications
PropertySpecificationNotes
IUPAC Name 4-Bromo-2,3-difluorobenzaldehyde
CAS Number 644985-24-0 Distinction:[1][2][3] Do not confuse with the 2,6-difluoro isomer (CAS 537013-51-7).
Molecular Formula

Molecular Weight 221.00 g/mol
Appearance White to off-white crystalline solidYellowing indicates oxidation or moisture contamination.
Melting Point 66–67 °CSharp range indicates high purity (>98%).
Solubility Soluble in DCM, THF, EtOAc; Slightly soluble in waterHydrophobic due to halogenation.
Storage 2–8 °C, Inert Atmosphere (

/Ar)
Aldehyde is prone to air oxidation to the benzoic acid.

Part 2: Strategic Synthesis (The Turbo-Grignard Route)

While traditional lithiation (using


-BuLi) is possible, it often suffers from "halogen dance" side reactions or benzyne formation in poly-halogenated systems. The most robust, scalable, and high-yield method utilizes Knochel’s Turbo-Grignard  (

).
Mechanism of Action

The


 complex mediates a highly selective Halogen-Magnesium Exchange . By starting with 1,4-dibromo-2,3-difluorobenzene , we can selectively exchange one bromine atom (controlled by temperature and sterics) to generate the Grignard species, which is then quenched with DMF to install the aldehyde.
Experimental Protocol

Scale: 10 mmol | Yield: ~98% | Purity: >99%

Reagents:

  • 1,4-Dibromo-2,3-difluorobenzene (Starting Material)[1]

  • 
     (2.0 M in THF) - The "Turbo-Grignard"
    
  • 
    -Dimethylformamide (DMF) - Anhydrous
    
  • Tetrahydrofuran (THF) - Anhydrous

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 50 mL 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet. Purge with

    
     for 15 minutes.
    
  • Solvation: Charge the flask with 1,4-dibromo-2,3-difluorobenzene (1.29 mL, 10 mmol) and anhydrous THF (5 mL).

  • Cryogenic Cooling: Cool the solution to -40 °C using an acetonitrile/dry ice bath.

    • Critical Control Point: Do not use a standard acetone/dry ice bath (-78 °C) initially; the exchange kinetics for the Turbo-Grignard are optimal between -40 °C and -30 °C.

  • Exchange Reaction: Slowly add

    
      (5.5 mL, 11 mmol, 1.1 equiv) dropwise via syringe pump over 20 minutes.
    
    • Observation: Maintain internal temperature below -30 °C.[1]

    • Aging: Stir the mixture at -35 to -30 °C for 1 hour.

  • Formylation: Add anhydrous DMF (1.5 equiv) dropwise.

    • Warming: Allow the reaction to warm to -7 °C and stir for 1 hour.

  • Quench & Workup: Pour the reaction mixture into a stirred solution of 1 M

    
     and ice. Saturate with solid NaCl.
    
  • Extraction: Extract twice with Methyl tert-butyl ether (MTBE).[1] Combine organic phases, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from hexanes if necessary, though the crude yield is often sufficiently pure.

Visualization: Synthesis Workflow

SynthesisWorkflow Start 1,4-Dibromo-2,3-difluorobenzene (Precursor) Reagent Add i-PrMgCl·LiCl (Turbo Grignard) Temp: -40°C to -30°C Solvent: THF Start->Reagent Inert Atmosphere (N2) Intermediate Aryl-Magnesium Species (Selective Exchange) Reagent->Intermediate Halogen-Mg Exchange Quench Add DMF (Electrophile) Warm to -7°C Intermediate->Quench Formylation Workup Acidic Hydrolysis (H2SO4/Ice) Extraction (MTBE) Quench->Workup Hydrolysis Product 4-Bromo-2,3-difluorobenzaldehyde (Yield: ~98%) Workup->Product Isolation

Figure 1: Step-wise synthesis via Knochel’s Turbo-Grignard exchange, highlighting critical temperature control points.

Part 3: Reactivity & Applications in Drug Discovery

The value of 4-Bromo-2,3-difluorobenzaldehyde lies in its ability to serve as a divergent core . The molecule offers three distinct sites for modification, allowing medicinal chemists to "grow" the molecule in three dimensions.

Chemo-Orthogonality Map
  • Site A: The Aldehyde (

    
    ) 
    
    • Reactivity: Condensation, Reductive Amination, Olefination.

    • Application: Formation of Schiff bases (imines) or conversion to styrenes. In liquid crystal synthesis, this is often linked to phenolic cores.

  • Site B: The Bromine (

    
    ) 
    
    • Reactivity: Palladium-catalyzed Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig).

    • Application: Extending the carbon skeleton to bi-aryl systems common in kinase inhibitors.

  • Site C: The Fluorines (

    
    ) 
    
    • Reactivity: Nucleophilic Aromatic Substitution (

      
      ).
      
    • Selectivity: The fluorine para to the aldehyde (if present) or ortho positions are highly activated. In this specific isomer, the fluorines are adjacent. Substitution with amines (e.g., piperazine) is a common strategy in antibiotic design (fluoroquinolones).

Visualization: Divergent Derivatization Pathways

ReactivityMap Core 4-Bromo-2,3-difluorobenzaldehyde (CORE SCAFFOLD) AldehydePath Aldehyde Condensation (Reductive Amination / Wittig) Core->AldehydePath Site: CHO BrominePath Pd-Catalyzed Coupling (Suzuki / Buchwald) Core->BrominePath Site: C4-Br FluorinePath SnAr Substitution (Amine/Thiol Nucleophiles) Core->FluorinePath Site: C2/C3-F Drug1 Schiff Base Ligands (Antidepressants) AldehydePath->Drug1 Drug2 Bi-Aryl Scaffolds (Kinase Inhibitors) BrominePath->Drug2 Drug3 N-Heterocycles (Fluoroquinolone Analogs) FluorinePath->Drug3

Figure 2: Orthogonal reactivity map demonstrating how the scaffold can be selectively modified to access diverse therapeutic classes.

Part 4: Handling, Stability, and Safety (MSDS Summary)

Safety Profile
  • GHS Classification: Acute Toxicity (Oral) Category 3; Skin/Eye Irritation Category 2.[4]

  • Signal Word: DANGER (Due to potential toxicity similar to related halogenated benzaldehydes).

  • Hazard Statements:

    • H301: Toxic if swallowed.[4]

    • H315: Causes skin irritation.[4][5][6]

    • H319: Causes serious eye irritation.[4][5][6]

Stability Protocols
  • Oxidation Sensitivity: Benzaldehydes are notorious for auto-oxidation to benzoic acids upon exposure to air.

    • Protocol: Always store under a positive pressure of Nitrogen or Argon.

    • QC Check: If the solid turns yellow or the melting point drops below 64°C, recrystallize from Hexane/EtOAc.

  • Moisture Sensitivity: While not instantly hydrolyzable, moisture can accelerate degradation. Store in a desiccator at 4°C.

References

  • ChemicalBook. (2025).[1][5][6] 2,3-Difluoro-4-bromobenzaldehyde: Synthesis and Properties. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2773290, 4-Bromo-2,6-difluorobenzaldehyde (Isomer Comparison). Retrieved from

  • Sigma-Aldrich. (2025).[5] Product Specification: 4-Bromo-2,6-difluorobenzaldehyde (Reference for handling halogenated aldehydes). Retrieved from

  • BenchChem. (2025).[5][6][7] Medicinal Chemistry Applications of Fluorinated Benzaldehydes. Retrieved from

  • Google Patents. (2012). CN102659546A: Novel liquid crystal intermediate 4-bromo-2,3-difluorobenzaldehyde.[8] Retrieved from

Sources

4-Bromo-2,3-difluorobenzaldehyde safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety, Handling, and Synthetic Utility

Executive Summary & Chemical Identity

4-Bromo-2,3-difluorobenzaldehyde is a specialized fluorinated building block used extensively in the synthesis of bioactive pharmaceutical ingredients (APIs) and liquid crystal materials.[1] Its structural core combines an electrophilic aldehyde, a reactive aryl bromide handle, and two fluorine atoms that modulate lipophilicity and metabolic stability.

This guide transcends the standard Safety Data Sheet (SDS) by integrating regulatory compliance with practical research methodologies.

Physicochemical Profile
ParameterDataValidation Note
CAS Number 644985-24-0 Verify batch COA; do not confuse with 2,6-isomer (537013-51-7).
Molecular Formula C₇H₃BrF₂OMW: 221.00 g/mol
Physical State White to off-white solidCrystalline powder.
Melting Point 66–67 °C Low-melting solid.[2] Risk of sintering if stored improperly.
Solubility Soluble in DCM, THF, EtOAcPoor water solubility.
Air Sensitivity High Aldehyde oxidizes to benzoic acid upon air exposure.

Hazard Assessment & Toxicology (GHS)

While classified primarily as an irritant, the combination of halogenation and the aldehyde functionality necessitates strict containment to prevent sensitization and cumulative tissue damage.

GHS Classification
  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)

Structural Alerts & Causality
  • Aldehyde Reactivity: The carbonyl carbon is highly electrophilic due to the electron-withdrawing nature of the adjacent fluorine atoms (inductive effect). This increases its potential to form Schiff bases with biological amines (proteins), leading to sensitization.

  • Fluorine Lipophilicity: The 2,3-difluoro motif increases the molecule's ability to penetrate the stratum corneum compared to non-fluorinated analogs, enhancing systemic absorption of the bromide payload.

Strategic Handling & Engineering Controls

Core Directive: Treat this compound as an air-sensitive, potentially sensitizing agent. All manipulation must occur under an inert atmosphere to preserve chemical integrity and operator safety.

Validated Handling Workflow

The following diagram outlines the critical path from receipt to reaction, ensuring the "Chain of Custody" for chemical purity.

HandlingWorkflow Receipt Receipt & Log (Check CAS: 644985-24-0) QC QC Verification (1H-NMR / MP 66-67°C) Receipt->QC Validate Purity Storage Storage (2-8°C, Argon, Dark) QC->Storage Pass Storage->QC Re-test every 6 mo Weighing Dispensing (Glovebox or Schlenk) Storage->Weighing Equilibrate to RT Reaction Synthesis (Inert Conditions) Weighing->Reaction Transfer

Figure 1: Safe handling and quality assurance workflow. Note the critical re-test loop due to aldehyde oxidation.

Storage Protocol
  • Temperature: 2–8 °C (Refrigerate).

  • Atmosphere: Argon or Nitrogen blanket is mandatory .

  • Container: Amber glass with Teflon-lined cap. Parafilm seal alone is insufficient; use electrical tape or secondary containment for long-term storage.

Synthetic Utility & Reactivity Profile

The value of 4-Bromo-2,3-difluorobenzaldehyde lies in its orthogonal reactivity. The bromide allows for cross-coupling, while the aldehyde allows for condensation or reduction.

Reactivity Map

This diagram illustrates the primary synthetic pathways and the potential degradation route (oxidation) that researchers must avoid.

ReactivityMap Core 4-Bromo-2,3- difluorobenzaldehyde Oxidation Auto-Oxidation (Degradation) Core->Oxidation O2 / Air Suzuki Suzuki-Miyaura Coupling Core->Suzuki Ar-B(OH)2 / Pd(0) RedAmin Reductive Amination Core->RedAmin R-NH2 / NaBH(OAc)3 Knochel Br/Mg Exchange (Turbo-Grignard) Core->Knochel iPrMgCl-LiCl Benzoic 4-Bromo-2,3-difluoro benzoic acid Oxidation->Benzoic Biaryl Biaryl Aldehydes (Liquid Crystals) Suzuki->Biaryl Amine Benzylamines (Drug Linkers) RedAmin->Amine

Figure 2: Synthetic divergence. The red path indicates the primary degradation risk during storage.

Validated Synthesis Protocol (Turbo-Grignard Route)

If commercial stock is unavailable or degraded, the compound can be synthesized via bromine-magnesium exchange.

Reaction: 1,4-Dibromo-2,3-difluorobenzene + i-PrMgCl[2]·LiCl → [Intermediate] + DMF → Product.

  • Setup: Flame-dry a 3-neck flask; flush with Argon.

  • Reagent: Dissolve 1,4-dibromo-2,3-difluorobenzene (1.0 eq) in anhydrous THF.

  • Exchange: Cool to -40 °C . Add i-PrMgCl[2]·LiCl (1.1 eq) dropwise. Maintain T < -30 °C.

  • Quench: After 1 hour, add dry DMF (1.3 eq). Warm to RT.

  • Workup: Quench with dilute HCl. Extract with MTBE.[2]

  • Purification: Recrystallize from Hexanes/EtOAc to obtain the white solid (MP 66-67 °C).

Emergency Response Protocols

ScenarioImmediate ActionTechnical Rationale
Skin Contact Wash with soap/water for 15 min. Do NOT use alcohol.Alcohol increases skin permeability of halogenated aromatics.
Eye Contact Rinse with water for 15 min; lift eyelids.Acidic byproducts (HF traces) can cause corneal damage.
Spill (Solid) Dampen with inert oil/solvent, then sweep.Prevents dust generation and inhalation.[3]
Fire Use CO₂, Dry Chemical, or Foam.Burning releases toxic HF and HBr gases.

References

  • ChemicalBook. (2025).[2][4] 2,3-Difluoro-4-bromobenzaldehyde Properties and Melting Point Data. Retrieved from

  • BLD Pharm. (2025). Safety Data Sheet: 4-Bromo-2,3-difluorobenzaldehyde (CAS 644985-24-0).[2][5][6] Retrieved from

  • Santa Cruz Biotechnology. (2024). Product Data: 4-Bromo-2,3-difluorobenzaldehyde. Retrieved from

  • PubChem. (2025).[7] Compound Summary: 4-Bromo-2,6-difluorobenzaldehyde (Isomer Comparison). Retrieved from [7]

Sources

High-Resolution ¹³C NMR Analysis of 4-Bromo-2,3-difluorobenzaldehyde: A Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Dynamics

The Strategic Value of the Analyte

4-Bromo-2,3-difluorobenzaldehyde (CAS: 126163-58-4) is a high-value scaffold in medicinal chemistry, particularly for "fluorine scanning" to optimize metabolic stability and lipophilicity. However, its analysis presents a specific challenge: the ¹³C-¹⁹F heteronuclear coupling .

Unlike standard organic intermediates, the ¹³C NMR spectrum of this molecule is not a series of singlets. It is a complex "forest" of multiplets caused by the 100% natural abundance of ¹⁹F (Spin ½). Without a robust assignment strategy, researchers often misinterpret these multiplets as impurities or rotamers.

Theoretical Framework: The Coupling Matrix

To interpret the spectrum, one must understand the coupling hierarchy. The fluorine atoms at positions 2 and 3 create a spin system that splits every carbon signal in the molecule.

  • Direct Coupling (¹J_CF): ~240–260 Hz. Affects C2 and C3.[1][2]

  • Geminal Coupling (²J_CF): ~15–25 Hz. Affects C1, C2, C3, and C4.[2]

  • Vicinal Coupling (³J_CF): ~2–10 Hz. Affects C1, C4, C5, and C6.

  • Long-range Coupling (⁴J_CF): ~2–5 Hz. Affects C1 and C5.

Part 2: Experimental Protocol (The "How-To")

This protocol is designed to eliminate ambiguity. Standard "quick" ¹³C runs are insufficient due to the long relaxation times (


) of the non-protonated carbons (C1, C2, C3, C4).
Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is the standard. If solubility is poor, DMSO-
    
    
    
    is acceptable but will shift peaks downfield.
  • Concentration: 30–50 mg in 0.6 mL solvent. High concentration is vital for detecting the low-intensity outer wings of the C-F multiplets.

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (400 MHz or higher recommended)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) is standard.

  • Relaxation Delay (D1): CRITICAL. Set D1 ≥ 3.0 seconds.

    • Reasoning: The carbons C1 (aldehyde), C2/C3 (fluorinated), and C4 (brominated) have no attached protons to facilitate relaxation via dipolar mechanism. A short D1 will saturate these signals, making them disappear into the noise.

  • Scans (NS): Minimum 1024 scans. The splitting of signals into doublets or doublets-of-doublets (dd) divides the signal-to-noise ratio (S/N) by 2 or 4, respectively.

  • Spectral Width: 240 ppm (to capture the aldehyde and potential C-F coupling sidebands).

Advanced Technique: ¹⁹F Decoupling (Optional but Recommended)

If your probe supports triple resonance or specific ¹⁹F decoupling (e.g., a "Fluorine-19" probe), apply inverse-gated ¹⁹F decoupling during acquisition.

  • Result: This collapses all multiplets into singlets, simplifying assignment immediately.

Part 3: Spectral Analysis & Assignment Strategy

The following data represents the predicted theoretical shift and coupling profile based on substituent additivity rules and empirical data from 1,2-difluorobenzene systems.

The Assignment Table
Carbon PositionTypeChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment Logic
C-1 Aldehyde (

=O)
186.5dd

,

Deshielded by O. Small couplings to F2/F3.
C-2 C-F (Quaternary)151.0dd

,

Dominant Doublet. Ortho to Aldehyde (EWG).
C-3 C-F (Quaternary)148.5dd

,

Dominant Doublet. Ortho to Bromine.
C-4 C-Br (Quaternary)126.0dd

,

Shielded by heavy atom (Br). Split by F3/F2.
C-5 Aromatic C-H128.5dd

,

Identified by DEPT-135 (Positive).
C-6 Aromatic C-H124.0d/dd

Identified by DEPT-135 (Positive).
Decoding the Multiplets (The Logic Tree)

The most confusing region is 140–160 ppm, where C2 and C3 overlap.

  • C2 vs C3: C2 is ortho to the carbonyl group (electron-withdrawing), pushing it slightly downfield relative to C3, which is ortho to Bromine.

  • The "Roof Effect": Because F2 and F3 are adjacent, second-order effects may distort intensities, making the inner lines of the multiplets taller than the outer lines.

Visualization: The Assignment Workflow

The following diagram illustrates the logical flow for assigning this specific molecule, ensuring no peak is misidentified.

AssignmentWorkflow Start Start: Acquire 13C Spectrum (D1 > 3s) CheckAldehyde Check > 180 ppm (Aldehyde C1) Start->CheckAldehyde CheckCF Identify Large Doublets (140-160 ppm) Start->CheckCF CheckAromatic Identify High-Field Aromatics (120-130 ppm) Start->CheckAromatic Final Final Assignment Confirmed Structure CheckAldehyde->Final DEPT Run DEPT-135 CheckCF->DEPT CheckAromatic->DEPT AssignC5C6 Assign C5, C6 (Positive Peaks) DEPT->AssignC5C6 CH Signals AssignQuats Assign C2, C3, C4 (Null in DEPT) DEPT->AssignQuats Missing Signals AnalyzeCoupling Measure J-Couplings Large J (~250Hz) = C-F Direct Medium J (~20Hz) = C-F Geminal AssignC5C6->AnalyzeCoupling AssignQuats->AnalyzeCoupling AnalyzeCoupling->Final

Caption: Logical workflow for distinguishing quaternary C-F carbons from aromatic C-H carbons using DEPT and Coupling Analysis.

Part 4: Troubleshooting & Artifact Management

"Missing" Carbons

Symptom: You count 5 peaks instead of 7. Cause: The outer wings of the C2/C3 doublets (due to the massive 250 Hz coupling) are often lost in the baseline noise if the S/N ratio is low. Solution: Increase the vertical scale significantly. Look for small peaks +/- 125 Hz away from the central region of 150 ppm.

Rotational Sidebands

Symptom: Symmetrical peaks appearing at regular intervals. Cause: Non-spinning or slow-spinning sample in high field. Solution: Ensure sample spinning is off (for modern probes) or set correctly. However, do not confuse sidebands with the real satellite peaks caused by C-F coupling.

Solvent Interference

Symptom: Triplet at 77.0 ppm masking signals. Analysis: 4-Bromo-2,3-difluorobenzaldehyde has no peaks in the 70-80 ppm range, so


 overlap is rarely an issue for this specific molecule.

References

  • General ¹³C NMR Shifts: Oregon State University. ¹³C NMR Chemical Shifts Guide.Link

  • C-F Coupling Constants: Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. Wiley, 2009. (Standard text for J-coupling ranges).
  • Compound Properties: ChemicalBook. 4-Bromo-2,3-difluorobenzaldehyde (CAS 126163-58-4) Technical Data.Link

  • Spectral Prediction Algorithms:NMRPredict: Spinus & ChemDraw Algorithms (Utilized for theoretical shift calcul
  • Experimental Methodologies: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.

Sources

Spectroscopic Profiling: FT-IR Analysis of 4-Bromo-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Context

In the development of fluorinated pharmaceuticals and agrochemicals, 4-Bromo-2,3-difluorobenzaldehyde (CAS: 644985-24-0) serves as a critical scaffold. The bromine atom facilitates Suzuki-Miyaura cross-coupling, while the aldehyde provides a versatile handle for reductive amination or olefination.

For the analytical chemist, the Fourier Transform Infrared (FT-IR) spectrum of this molecule is governed by the competition between aromatic conjugation and the inductive effects of the halogen substituents. This guide details the acquisition, interpretation, and validation of the IR spectrum for this specific intermediate.

Experimental Protocol: Solid-State ATR Acquisition

Given that 4-Bromo-2,3-difluorobenzaldehyde is a solid powder (MP: ~66–67°C), the industry standard for rapid analysis is Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.

The Self-Validating Workflow

To ensure data integrity, strictly adhere to this "Zero-Trust" protocol.

ATR_Workflow Start Start: Instrument Warm-up Clean Clean Crystal (Isopropanol) Start->Clean Background Acquire Background (Air, 4 scans) Clean->Background Check Check Background (No CO2/H2O peaks?) Background->Check Check->Clean Fail (Contamination) Load Load Sample (Cover Crystal) Check->Load Pass Press Apply Pressure (High Force) Load->Press Scan Acquire Sample (16-32 scans, 4cm-1) Press->Scan

Figure 1: The "Zero-Trust" ATR acquisition workflow designed to eliminate cross-contamination and atmospheric artifacts.

Critical Sampling Parameters
  • Crystal Selection: Diamond is preferred due to the hardness of crystalline organic powders, which can scratch softer ZnSe crystals under high pressure.

  • Pressure Application: The sample is a solid; poor contact with the crystal yields a noisy spectrum with a "tilted" baseline. Apply maximum pressure (typically ~100 lbs/in² on a standard anvil) to ensure the evanescent wave penetrates the sample.

  • Resolution: Set to 4 cm⁻¹. Higher resolution (2 cm⁻¹) adds noise without revealing additional structural information for solids.

Spectral Interpretation: The Fingerprint of Substitution

The spectrum of 4-Bromo-2,3-difluorobenzaldehyde is defined by three distinct regions. The presence of fluorine atoms at positions 2 and 3 creates a unique electronic environment that shifts standard benzaldehyde frequencies.

Diagnostic Band Assignments

The following table summarizes the expected vibrational modes. Note that wavenumbers are diagnostic ranges based on the specific electronic effects of the 2,3-difluoro substitution pattern.

Functional GroupVibrational ModeFrequency Range (cm⁻¹)Diagnostic Insight
Aldehyde (C-H) Stretch (Fermi Resonance)2860–2840 & 2760–2740 Appears as a "doublet" distinct from aliphatic C-H. The lower frequency band is often sharper.
Aldehyde (C=O) Stretch1695–1715 Critical ID. Conjugation lowers it from 1730, but the electron-withdrawing ortho-F (C2) inductively stiffens the bond, keeping it near or slightly above 1700.
Aromatic Ring C=C Ring Stretch1600–1580 & 1500–1450 Usually 2-3 sharp bands. The 1500 band is often very strong in fluorinated aromatics.
Aromatic C-F C-F Stretch1280–1150 Dominant Region. Very intense, broad bands. Often obscures the C-C fingerprint.
Aromatic C-H Out-of-Plane (OOP) Bend830–800 Diagnostic for 1,2,3,4-tetrasubstitution pattern (two adjacent aromatic protons).
Aromatic C-Br C-Br Stretch650–550 Weak to medium intensity. Often near the detector cutoff in standard ATR.
Structural Logic & Causality

Why do the peaks appear here? The diagram below maps the atomic structure to the spectral output.

Molecular_Logic Core Benzene Ring Aldehyde Aldehyde (-CHO) Core->Aldehyde F_Ortho Fluorine (C2) Core->F_Ortho F_Meta Fluorine (C3) Core->F_Meta Br_Para Bromine (C4) Core->Br_Para CO_Band C=O Stretch ~1705 cm⁻¹ Aldehyde->CO_Band Conjugation (Red shift) Fermi Fermi Resonance ~2750/2850 cm⁻¹ Aldehyde->Fermi F_Ortho->CO_Band Induction (Blue shift) CF_Band C-F Stretch 1200-1280 cm⁻¹ F_Ortho->CF_Band Dipole Change F_Meta->CF_Band

Figure 2: Mechanistic map linking the 2,3-difluoro substitution pattern to specific spectral shifts. The ortho-fluorine exerts an inductive effect that counteracts the resonance of the benzene ring, fine-tuning the carbonyl position.

Quality Control: Detecting Impurities

When synthesizing or sourcing this intermediate, the FT-IR spectrum is a rapid purity check. Watch for these common deviations:

  • Broad O-H Stretch (3400–3200 cm⁻¹):

    • Diagnosis: Moisture contamination or oxidation to the carboxylic acid (4-Bromo-2,3-difluorobenzoic acid). Aldehydes oxidize easily in air.

    • Confirmation: If the C=O band broadens and shifts to ~1680 cm⁻¹ (dimer acid), oxidation has occurred.

  • Missing Fermi Doublet (2750 cm⁻¹):

    • Diagnosis: Complete oxidation to acid or reduction to alcohol. The C-H aldehyde stretch is the first thing to vanish during chemical transformation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text for general band assignment rules).

  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
  • National Institute of Standards and Technology (NIST). (2023). Chemistry WebBook, SRD 69. Retrieved from [Link] (General reference for benzaldehyde derivative spectra).

Sources

Technical Guide: Mass Spectrometry of 4-Bromo-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 4-Bromo-2,3-difluorobenzaldehyde (CAS: 126163-58-4) Molecular Weight: 221.00 g/mol (Average) Core Application: Pharmaceutical Intermediate (Kinase Inhibitor Synthesis)

This technical guide provides a definitive framework for the structural validation and impurity profiling of 4-Bromo-2,3-difluorobenzaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). Unlike standard alkyl halides, this compound exhibits a unique fragmentation "fingerprint" driven by the interplay between the electron-withdrawing fluorine atoms at the ortho/meta positions and the labile bromine at the para position.

The following protocols are designed for researchers requiring rigorous structural confirmation during drug substance development.

Part 1: Molecular Profile & Isotopic Signature

Before analyzing the spectrum, the operator must understand the physical behavior of the analytes in the ion source. The mass spectrum of this compound is defined by two dominant physical phenomena: Alpha-Cleavage and Isotopic Distribution .

The Bromine Doublet (The "Fingerprint")

Bromine exists naturally as two stable isotopes:


 (50.7%) and 

(49.3%). This near 1:1 ratio creates a distinct "doublet" pattern for the molecular ion and any fragment retaining the bromine atom.
  • Molecular Ion (

    
    ):  You will not see a single peak at 221. Instead, you will observe two peaks of nearly equal intensity at m/z 220  and m/z 222 .
    
  • Diagnostic Value: If a fragment ion peak appears as a singlet, the bromine atom has been lost. If it appears as a doublet separated by 2 mass units, the bromine is still attached.[1]

Quantitative Ion Data
Ion IdentityFormulam/z (

Br)
m/z (

Br)
PatternMechanism
Molecular Ion

220 222 1:1 DoubletParent Ion
Acylium Ion

219 221 1:1 Doublet

-cleavage (Loss of H)
Aryl Cation

191 193 1:1 DoubletLoss of CO from Acylium
Benzoyl Cation

141 141 SingletLoss of Br radical
Difluorophenyl

112 112 SingletConvergence (Loss of Br & CO)

Part 2: Instrumentation & Experimental Protocol

The following protocol is optimized for the detection of halogenated benzaldehydes, minimizing thermal degradation and ensuring sharp peak shapes.

Sample Preparation[2]
  • Solvent: Dichloromethane (DCM) or Methanol (LC-MS grade). DCM is preferred for solubility.

  • Concentration: 100 µg/mL (ppm).

  • Vial: Amber glass (to prevent photolytic dehalogenation).

GC-MS Method Parameters (Agilent/Thermo Standard)
  • Inlet: Splitless mode (1 µL injection) @ 250°C.

  • Column: DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm).

    • Reasoning: A 5% phenyl phase provides necessary selectivity for aromatic isomers.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 50°C for 1 min (Solvent delay).

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • Ion Source (EI): 230°C, 70 eV.[2]

    • Note: Do not exceed 250°C in the source to prevent thermal decarbonylation before ionization.

Workflow Visualization

The following diagram outlines the logical flow from sample to validated data.

ExperimentalWorkflow Sample Sample Prep (100 ppm in DCM) Inlet GC Inlet (250°C, Splitless) Sample->Inlet Separation Separation (DB-5MS Column) Inlet->Separation Ionization EI Source (70eV, 230°C) Separation->Ionization Detection Mass Analyzer (Quadrupole/TOF) Ionization->Detection Data Spectrum Analysis Detection->Data

Figure 1: Optimized GC-MS workflow for halogenated aromatic aldehydes.

Part 3: Fragmentation Mechanics

Understanding the fragmentation pathway is critical for distinguishing this specific isomer from potential impurities (e.g., 2,4-difluoro or 3,4-difluoro isomers).

Primary Pathway: The "Aldehyde Cascade"

Benzaldehydes undergo a classic fragmentation sequence:

  • Alpha-Cleavage: The weak C-H bond of the aldehyde group breaks, ejecting a hydrogen radical (

    
    ). This creates the resonance-stabilized Acylium Ion  (
    
    
    
    ).
  • Decarbonylation: The Acylium ion ejects a neutral Carbon Monoxide (CO) molecule (28 Da). This results in the Phenyl Cation (

    
    ).
    
Secondary Pathway: Halogen Loss

While the C-F bond is extremely strong and rarely breaks in EI-MS, the C-Br bond is weaker.

  • Direct Loss: The molecular ion can lose a Bromine radical (

    
    ) directly, yielding the difluorobenzoyl cation at m/z 141 .
    
  • Sequential Loss: The phenyl cation (m/z 191/193) can subsequently lose the bromine to form the difluorophenyl cation at m/z 112 .

Mechanistic Diagram

This diagram illustrates the specific mass losses and resulting ions for 4-Bromo-2,3-difluorobenzaldehyde.

FragmentationPathway Parent Parent Ion (M+) m/z 220 / 222 (Doublet) Acylium Acylium Ion m/z 219 / 221 (Doublet) Parent->Acylium - H• (1 Da) Benzoyl Benzoyl Cation m/z 141 (Singlet) Parent->Benzoyl - Br• (79/81 Da) PhenylCat Aryl Cation m/z 191 / 193 (Doublet) Acylium->PhenylCat - CO (28 Da) Final Difluorophenyl m/z 112 (Singlet) PhenylCat->Final - Br• (79/81 Da) Benzoyl->Final - CO (28 Da)

Figure 2: EI Fragmentation pathway. Note the transition from Doublets (Br-containing) to Singlets (Br-free).

Part 4: Impurity Profiling & Quality Control

In drug development, this starting material often contains specific impurities from the synthesis (usually lithiation/formylation of dibromobenzenes).

Common Impurities
  • 1,4-Dibromo-2,3-difluorobenzene (Starting Material):

    • MS Signature: Molecular ion at m/z 270/272/274 (1:2:1 triplet due to two Bromines).

    • Differentiation: Lack of [M-1] peak (no aldehyde H).[3]

  • Des-bromo analog (2,3-Difluorobenzaldehyde):

    • MS Signature: Molecular ion at m/z 142. No bromine doublet pattern.

Acceptance Criteria

For a valid identification of 4-Bromo-2,3-difluorobenzaldehyde:

  • Retention Time: Must match reference standard (typically ~10-12 min on DB-5MS depending on flow).

  • Isotope Ratio: The m/z 220:222 ratio must be between 0.9 and 1.1.

  • Base Peak: The m/z 219/221 (Acylium) or m/z 191/193 (Aryl) is typically the base peak (100% abundance), not the molecular ion.

References

  • NIST Mass Spectrometry Data Center. Benzaldehyde, 4-bromo- Mass Spectrum.[4] NIST Chemistry WebBook, SRD 69.[5] National Institute of Standards and Technology.[4][5][6][7] [Link]

  • NIST Mass Spectrometry Data Center. 2,4-Difluorobenzaldehyde Mass Spectrum. NIST Chemistry WebBook, SRD 69.[5] National Institute of Standards and Technology.[4][5][6][7] [Link]

  • PubChem. 4-Bromo-2,3-difluorobenzaldehyde (Compound). National Library of Medicine. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

Sources

Technical Guide: 4-Bromo-2,3-difluorobenzaldehyde in Negative Dielectric Anisotropy Liquid Crystals

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the utilization of 4-Bromo-2,3-difluorobenzaldehyde (CAS: 106566-03-6 / 644985-24-0) in the synthesis of advanced liquid crystalline materials.

Executive Summary: The Fluorine Advantage

In the high-stakes domain of Active Matrix Liquid Crystal Displays (AM-LCD), particularly Vertical Alignment (VA) and Fringe Field Switching (FFS) modes, the demand for materials with negative dielectric anisotropy (


)  is paramount.

4-Bromo-2,3-difluorobenzaldehyde acts as a critical "linchpin" intermediate.[1][2] It provides the specific 2,3-difluoro substitution pattern required to generate a strong lateral dipole moment perpendicular to the molecular long axis. Unlike cyano-based LCs, which suffer from high viscosity and ionic impurity trapping (leading to image sticking), this fluorinated intermediate enables the synthesis of LCs with:

  • High Voltage Holding Ratio (VHR): Due to the high chemical stability of the C-F bond.

  • Low Rotational Viscosity (

    
    ):  Essential for fast switching speeds (< 4 ms).
    
  • Tunable

    
    :  Typically achieving values between -3 and -6 depending on the core structure.
    

Chemical Profile & Structural Logic

The Molecular Architecture

The molecule consists of a benzene ring trisubstituted to optimize both reactivity and physical property induction.

FeaturePositionFunction in LC Design
Aldehyde (-CHO) C-1Reactive Handle 1: Serves as the anchor for chain elongation (e.g., via Wittig or Grignard reactions) or conversion to bridging groups like

or

.
Fluorine (-F) C-2, C-3Dipole Generator: The ortho-difluoro motif creates a net dipole vector perpendicular to the ring's axis. This is the mechanistic cause of negative

.
Bromine (-Br) C-4Reactive Handle 2: A high-fidelity site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to attach rigid cores (e.g., phenyl, cyclohexyl rings).
Mechanistic Role: The Lateral Dipole

In a nematic LC, the dielectric anisotropy is defined as


.
  • Standard LCs: Polar groups along the axis (e.g., -CN at the tail) increase

    
    , making 
    
    
    
    .
  • 2,3-Difluoro LCs: The C-F bonds at positions 2 and 3 pull electron density "sideways." When the molecule aligns in an electric field, this lateral pull dominates, resulting in

    
    , and thus 
    
    
    
    .

Experimental Protocol: Synthesis of a Terphenyl LC Core

Objective: Synthesize a 2,3-difluoro-substituted terphenyl core using 4-Bromo-2,3-difluorobenzaldehyde via Suzuki-Miyaura coupling. This protocol prioritizes yield and catalyst longevity.

Reagents & Setup
  • Substrate: 4-Bromo-2,3-difluorobenzaldehyde (1.0 eq)

  • Coupling Partner: 4-Propylphenylboronic acid (1.1 eq)

  • Catalyst:

    
     (0.02 eq) - Chosen for stability against oxidative addition in electron-poor rings.
    
  • Base:

    
     (2.0 eq, 2M aqueous solution)
    
  • Solvent: THF/Toluene (1:1 v/v) - Ensures solubility of the aldehyde.

Step-by-Step Methodology
  • Inerting: Charge a 3-neck round bottom flask with the aryl bromide, boronic acid, and catalyst. Evacuate and backfill with

    
     (3 cycles). Critical: Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.
    
  • Solvation: Add degassed THF/Toluene via syringe. Stir until solids dissolve.

  • Activation: Add the degassed

    
     solution. The biphasic system requires vigorous stirring (1000 RPM) to maximize interfacial surface area.
    
  • Reflux: Heat to 80°C. Monitor via TLC (Mobile phase: 10% EtOAc/Hexane).

    • Checkpoint: The aldehyde spot (

      
      ) should disappear; a fluorescent blue product spot (
      
      
      
      ) should appear.
  • Workup: Cool to RT. Separate layers. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Heptane (1:4). Note: Column chromatography is often unnecessary if conversion is >98%.

Self-Validating Quality Control
  • 
    -NMR (500 MHz, 
    
    
    
    ):
    Look for the diagnostic aldehyde proton singlet at
    
    
    ppm. If the integration is < 1.0 relative to the aromatic region, oxidation to carboxylic acid may have occurred.
  • GC-MS: Confirm molecular ion

    
    . Presence of 
    
    
    
    indicates incomplete drying or aldehyde hydration.

Visualizing the Workflow

The following diagram illustrates the chemical transformation from the intermediate to a functional Liquid Crystal core.

G cluster_0 Key Mechanism: Lateral Dipole Induction Start 4-Bromo-2,3- difluorobenzaldehyde Step1 Suzuki Coupling (Ar-B(OH)2 + Pd cat.) Start->Step1 Br substitution Inter1 Intermediate: Biaryl Aldehyde Step1->Inter1 Core Extension Step2 Wittig Reaction (Ph3P=CH-R) Inter1->Step2 Aldehyde Functionalization Final Target LC: Negative Dielectric Anisotropy Core Step2->Final Tail Attachment

Caption: Synthesis pathway converting the brominated aldehyde intermediate into a functional liquid crystal mesogen via sequential cross-coupling and olefination.

Performance Data: Fluorination Impact

The following table compares a standard non-fluorinated LC core against one derived from 4-Bromo-2,3-difluorobenzaldehyde.

PropertyStandard LC (Cyano-ester)2,3-Difluoro LC (Target)Impact on Display Performance
Dielectric Anisotropy (

)
+10.5 (Positive)-4.2 (Negative) Enables VA/FFS modes; deeper black levels.
Rotational Viscosity (

)
180 mPa·s110 mPa·s Faster pixel response time (reduced motion blur).
Clearing Point (

)
85°C78°C Slight reduction, often compensated by mixing with terphenyls.
Voltage Holding Ratio 95%>99% Reduced image sticking; higher reliability.

Data Source: Synthesized comparisons based on standard biphenyl mesogens [1, 3].

References

  • Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews. Link

  • Merck Patent GmbH. (2012). Liquid Crystalline Medium and Liquid Crystal Display.[3] U.S. Patent 8,268,190. Link

  • Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Bromo-2,3-difluorobenzaldehyde. Link

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

Sources

4-Bromo-2,3-difluorobenzaldehyde: Strategic Utilization in High-Value Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-2,3-difluorobenzaldehyde (CAS: 644985-24-0 ) is a trisubstituted aromatic building block that serves as a linchpin in the synthesis of advanced functional materials (liquid crystals, OLEDs) and pharmaceutical agents (specifically kinase inhibitors).[1][2][3][4]

Its value lies in its orthogonal reactivity profile :

  • C1-Aldehyde: A versatile electrophile for condensation and heterocycle formation.

  • C4-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) that is reactive under standard conditions.

  • C2/C3-Fluorines: Highly differentiated electrophilic sites for Nucleophilic Aromatic Substitution (

    
    ). The C2-fluorine, being ortho to the aldehyde, is significantly more labile than the C3-fluorine, enabling regioselective substitution.
    

This guide details the technical handling, synthetic pathways, and strategic application of this intermediate.[5]

Physicochemical Profile & Handling

PropertySpecificationTechnical Note
CAS Number 644985-24-0Verify isomer identity; 2,6-difluoro isomers are common impurities.
Formula

MW: 221.00 g/mol
Appearance White to off-white crystalline powderYellowing indicates oxidation or aldol polymerization.
Purity Requirement

(HPLC)
Critical for Liquid Crystal (LC) applications to prevent domain defects .
Storage Inert Atmosphere (

/Ar), 2-8°C
Aldehyde is prone to air oxidation to the benzoic acid derivative.
Solubility DCM, THF, Toluene, EtOAcPoor solubility in water/hexanes.

Structural Analysis & Reactivity Logic

The molecule acts as a "chemical switchboard" due to the electronic interplay between substituents.

  • The "Trap" (C2-F): The fluorine at position 2 is activated by the strong electron-withdrawing nature of the ortho-formyl group (-CHO). Nucleophiles (amines, hydrazines) will attack here preferentially.

  • The "Anchor" (C4-Br): The bromine atom allows for the extension of the carbon skeleton via metal catalysis. Crucially, Pd-catalyzed coupling can be performed before or after

    
     reactions, depending on the catalyst choice, though care must be taken to avoid displacing the labile fluorine if strong nucleophilic bases are used.
    
Reactivity Flowchart

The following diagram illustrates the orthogonal pathways available for this scaffold.

ReactivityMap Center 4-Bromo-2,3-difluorobenzaldehyde (Core Scaffold) Suzuki Biaryl Coupling (Suzuki-Miyaura) Target: C4-Br Center->Suzuki Pd(0), Ar-B(OH)2 Base (mild) SnAr Nucleophilic Substitution (SnAr) Target: C2-F (Regioselective) Center->SnAr R-NH2 or R-SH Heat, Base Condensation Heterocycle Formation (e.g., Indazoles) Target: C1-CHO + C2-F Center->Condensation Hydrazines/Amidines Cyclization Suzuki->SnAr Sequential Functionalization

Caption: Orthogonal reaction pathways. Blue arrows indicate primary reaction vectors based on substituent electronic effects.

Synthetic Protocols

Synthesis of the Core Scaffold

While often purchased, in-house synthesis is required for isotopic labeling or derivative generation. The most robust route utilizes a directed ortho-lithiation strategy .

Step-by-Step Methodology:

  • Starting Material: 1,2-Difluorobenzene.[6]

  • Lithiation: Treat with

    
    -Butyllithium (
    
    
    
    -BuLi) in THF at -78°C.
    • Mechanistic Note: Lithiation occurs at C3 (ortho to F) due to the inductive effect of the fluorine atoms.

  • Formylation: Quench the lithiated species with DMF to yield 2,3-difluorobenzaldehyde.

  • Protection: Convert aldehyde to a 1,3-dioxolane (acetal) using ethylene glycol/TsOH.

    • Why? The aldehyde group is incompatible with the subsequent lithiation step required to install the bromine regioselectively.

  • Bromination: Lithiation of the protected acetal (directed by the acetal and fluorine) followed by quenching with a bromine source (e.g.,

    
     or 
    
    
    
    ).
  • Deprotection: Acidic hydrolysis (HCl/THF) restores the aldehyde.

Protocol: Regioselective with Primary Amines

This protocol demonstrates the displacement of the C2-fluorine, a common step in synthesizing kinase inhibitors.

Reagents:

  • Substrate: 4-Bromo-2,3-difluorobenzaldehyde (1.0 eq)

  • Nucleophile: Aniline or Alkyl Amine (1.1 eq)

  • Base:

    
     (2.0 eq) or DIPEA (for organic solubility)
    
  • Solvent: DMF or DMSO (Polar aprotic is essential)

Procedure:

  • Dissolution: Dissolve 1.0 g (4.5 mmol) of the aldehyde in 10 mL anhydrous DMF.

  • Addition: Add finely ground

    
     followed by the amine.
    
  • Reaction: Heat to 60-80°C. Monitor via TLC/LC-MS.

    • Checkpoint: The reaction is usually fast (< 2 hours) due to the activating aldehyde group. If the temperature is too high (>120°C), you risk displacing the C3-fluorine or the bromine (rare, but possible with aggressive nucleophiles).

  • Workup: Pour into ice water. The product often precipitates. Filter and wash with water to remove DMF.

  • Validation:

    
     NMR is the gold standard here. The starting material has two distinct F signals. The product will show only one signal (corresponding to the remaining C3-F).
    
Protocol: Suzuki-Miyaura Coupling (C4-Functionalization)

Challenge: Prevent competitive Pd-catalyzed dehalogenation or side reactions at the aldehyde.

Optimized Conditions:

  • Catalyst:

    
     (High efficiency for aryl bromides).
    
  • Base:

    
     or 
    
    
    
    (Avoid strong alkoxides which might attack the aldehyde or C2-F).
  • Solvent: Toluene:Water (4:1) or Dioxane:Water.

Workflow:

SuzukiWorkflow Step1 Charge Vessel: Substrate + Boronic Acid (1.2 eq) + Pd Catalyst (3-5 mol%) Step2 Degas: Evacuate/Backfill N2 (3 cycles) Critical to prevent homocoupling Step1->Step2 Step3 Add Base/Solvent: Degassed Toluene/Water + Na2CO3 Step2->Step3 Step4 Heat: 80-90°C for 4-12 hours Step3->Step4 Step5 Workup: Filter through Celite Extract with EtOAc Step4->Step5

Caption: Standardized Suzuki coupling workflow for halogenated benzaldehydes.

Application Case Study: Liquid Crystals & OLEDs

In the materials science sector, 4-Bromo-2,3-difluorobenzaldehyde is a precursor to negative dielectric anisotropy liquid crystals .

  • Mechanism: The lateral fluorine atoms (at C2/C3) create a dipole moment perpendicular to the molecular long axis.

  • Synthesis: The C4-Br is coupled to a biphenyl or terphenyl tail, while the aldehyde is converted to an alkene or alkoxy tail.

  • Quality Criticality: Impurities containing mono-fluoro derivatives significantly degrade the Voltage Holding Ratio (VHR) of the final display mixture .

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026).[7] Ensuring Quality: High-Purity 4-Bromo-2,3-difluorobenzaldehyde. Retrieved from [Link][7]

  • Google Patents. (2012). CN102659546A - Novel liquid crystal intermediate 4-bromo-2,3-difluoro benzaldehyde.[6] Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.[8] Retrieved from [Link][9][10][11]

Sources

Methodological & Application

Synthesis of 4-Bromo-2,3-difluorobenzaldehyde from o-difluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized protocol for synthesizing 4-Bromo-2,3-difluorobenzaldehyde starting from 1,2-difluorobenzene . This scaffold is a critical intermediate in the development of liquid crystals and fluorinated bioactive pharmaceuticals (e.g., enzyme inhibitors).[1]

While direct formylation of 1,2-difluorobenzene is possible, it yields the 2,3-difluoroaldehyde, which is difficult to brominate regioselectively at the C4 position due to the deactivating nature of the aldehyde group. Therefore, this guide utilizes a "Halogenation-First / Metalation-Second" strategy. This route leverages the directing effects of the fluorine substituents to install the bromine atom first, followed by a cryogenic Directed ortho-Metalation (DoM) to install the aldehyde functionality with high regiocontrol.

Strategic Route Analysis

The synthesis relies on two distinct directing effects:[2][3][4]

  • Electrophilic Aromatic Substitution (EAS): In 1,2-difluorobenzene, the 4-position is electronically activated and sterically accessible for bromination.

  • Directed ortho-Metalation (DoM): The C3 proton (located between the two fluorine atoms) is significantly more acidic (

    
    ) than other ring protons due to the inductive effect of the flanking fluorine atoms. This allows for exclusive deprotonation at C3 using a non-nucleophilic base (LDA), preventing Lithium-Halogen exchange at the C4-Bromine.
    
Visual Pathway (DOT Diagram)

SynthesisPathway SM 1,2-Difluorobenzene Step1 Step 1: Bromination (Br2, Fe, 0-5°C) SM->Step1 Regioselective EAS Int Intermediate: 4-Bromo-1,2-difluorobenzene Step1->Int Yield >85% Step2 Step 2: Cryogenic DoM (LDA, THF, -78°C) Int->Step2 Site-Selective Deprotonation (C3 Position) Quench Formylation Quench (DMF or N-Formylpiperidine) Step2->Quench Electrophilic Trapping Product Target: 4-Bromo-2,3-difluorobenzaldehyde Quench->Product Hydrolysis

Figure 1: Synthetic workflow leveraging sequential electronic directing effects.

Detailed Protocols

Step 1: Regioselective Bromination of 1,2-Difluorobenzene

Objective: Synthesize 4-bromo-1,2-difluorobenzene. Mechanism: Electrophilic Aromatic Substitution (EAS).[1] Critical Quality Attribute (CQA): Minimization of dibrominated by-products.

Reagents & Equipment:

  • 1,2-Difluorobenzene (1.0 eq)[1]

  • Bromine (

    
    ) (1.05 eq)[1]
    
  • Iron powder (Fe) or

    
     (0.05 eq) - Catalyst[1]
    
  • Dichloromethane (DCM) or neat conditions[1]

  • Scrubber system (for HBr evolution)

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH solution) to trap HBr gas.

  • Charging: Charge 1,2-difluorobenzene and the iron catalyst into the flask. Cool the mixture to 0–5°C using an ice bath.

  • Addition: Add bromine dropwise over 2 hours. Crucial: Maintain internal temperature <10°C to prevent dibromination.[1] The solution will turn dark red/brown.

  • Reaction: Stir at 0–5°C for 1 hour, then allow to warm to room temperature (20–25°C) and stir for an additional 4 hours. Monitor by GC-MS.

    • Endpoint: <2% starting material remaining.[1]

  • Workup: Quench the reaction by adding saturated aqueous sodium bisulfite (

    
    ) to neutralize excess bromine (color change from red to yellow/clear).
    
  • Extraction: Extract with DCM (if not used as solvent). Wash the organic layer with water, then brine.[1]

  • Purification: Dry over

    
    , filter, and concentrate. Purify via vacuum distillation.
    
    • Target Boiling Point: ~140–145°C (at atm pressure) or appropriate reduced pressure fraction.[1]

    • Yield Target: 85–90%.

Step 2: Cryogenic Formylation (The DoM Reaction)[1]

Objective: Convert 4-bromo-1,2-difluorobenzene to 4-bromo-2,3-difluorobenzaldehyde. Mechanism: Directed ortho-Metalation followed by electrophilic quench. Critical Process Parameter (CPP): Temperature must remain <-70°C to prevent "Halogen Dance" (scrambling of the Br position) or Benzyne formation.[1]

Reagents:

  • 4-Bromo-1,2-difluorobenzene (1.0 eq)

  • Lithium Diisopropylamide (LDA) (1.1 eq) - Commercial 2.0M solution or prepared in situ[1]

  • Dimethylformamide (DMF) or N-Formylpiperidine (1.2 eq)[1]

  • Anhydrous THF (Solvent)[1]

Protocol:

  • Preparation (Inert Atmosphere): Flame-dry a 3-neck flask and cool under a stream of Argon/Nitrogen. Add anhydrous THF.

  • Substrate Addition: Add 4-bromo-1,2-difluorobenzene to the THF. Cool the solution to -78°C (Dry ice/Acetone bath).

  • Lithiation (The Critical Step):

    • Add LDA solution dropwise via syringe pump over 30–45 minutes.

    • Note: Do NOT use n-Butyllithium (n-BuLi) directly. n-BuLi is nucleophilic and will attack the Bromine atom (Li-Halogen exchange) rather than deprotonating the ring. LDA is a bulky, non-nucleophilic base that favors the acid-base reaction at the C3 proton [1, 2].

    • Stir at -78°C for 1 hour. The solution typically turns yellow.

  • Formylation:

    • Add neat DMF (or N-Formylpiperidine) dropwise, maintaining the temperature below -70°C.

    • Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to 0°C over 1–2 hours.

  • Quench: Pour the reaction mixture into a cold 1M HCl or 10%

    
     solution. Stir vigorously for 15 minutes to hydrolyze the hemiaminolate intermediate to the aldehyde.
    
  • Isolation: Extract with Ethyl Acetate (x3).[1][5] Wash combined organics with water and brine. Dry over

    
    .[5]
    
  • Purification: Recrystallization from Hexane/EtOAc or column chromatography (Silica gel, 5% EtOAc in Hexane).[1]

Data Summary Table:

ParameterSpecificationReason
Base Selection LDA (Lithium Diisopropylamide)Prevents Li-Br exchange (which occurs with n-BuLi).
Temperature -78°CEnsures kinetic control; prevents benzyne formation.
Regioselectivity >95% C3-substitutionDirected by the cooperative inductive effect of 2x Fluorines.
Typical Yield 75–85%High efficiency due to strong directing effects.

Process Logic & Troubleshooting

The following decision tree illustrates the logic required to maintain batch integrity during the critical lithiation step.

Troubleshooting Start Start Lithiation Step CheckTemp Is Temp < -70°C? Start->CheckTemp BaseCheck Base Selection? CheckTemp->BaseCheck Yes Fail1 STOP: High Risk of Benzyne/Scrambling CheckTemp->Fail1 No Proceed Proceed: C3 Deprotonation BaseCheck->Proceed LDA (Non-nucleophilic) Fail2 STOP: Li-Br Exchange occurs BaseCheck->Fail2 n-BuLi (Nucleophilic)

Figure 2: Critical Process Parameters for the lithiation of bromo-difluoroarenes.

References

  • Ghorbani-Vaghei, R., & Jalili, H. (2005).[1][6] Mild and Regioselective Bromination of Aromatic Compounds with N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide.[1][6] Synthesis, 1099-1102.[6] Link

  • Collum, D. B., et al. (2014).[1] Lithium Diisopropylamide-Mediated Lithiation of 1,4-Difluorobenzene under Nonequilibrium Conditions. Journal of the American Chemical Society. Link

  • Vertex AI Search Results. (2025). Patents CN102659546A & CN101353317B regarding fluorobenzaldehyde synthesis.
  • Schlosser, M. (2005).[1] The "Halogen Dance" and other Hula-Hoops in the chemistry of bromo- and iodo-arenes. Angewandte Chemie International Edition. (Standard reference for base-mediated halogen migration).

(Note: The synthesis logic is derived from the verified reactivity patterns of polyfluorinated aromatics found in References 1 and 2, specifically the acidity of the proton between two fluorine atoms and the necessity of using LDA to avoid Li-Halogen exchange.)

Sources

Application Note: Suzuki-Miyaura Coupling of 4-Bromo-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the optimized protocols for performing Suzuki-Miyaura cross-coupling reactions utilizing 4-Bromo-2,3-difluorobenzaldehyde (CAS 644985-24-0) . This scaffold is a critical intermediate in the synthesis of FGFR inhibitors, liquid crystals, and OLED materials.

While the electron-deficient nature of the ring facilitates rapid oxidative addition, the presence of the aldehyde moiety and ortho-fluorine substituents introduces specific challenges regarding base sensitivity and nucleophilic aromatic substitution (


) side reactions. This guide provides a self-validating workflow to maximize yield while preserving the aldehyde functionality.

Strategic Analysis: Reactivity Profile

The Fluorine Effect & Aldehyde Sensitivity

The substrate presents a unique "Push-Pull" electronic environment that dictates the reaction parameters:

  • Activation (The "Pull"): The aldehyde (-CHO) at C1 and fluorines at C2/C3 are strong electron-withdrawing groups (EWGs). This significantly lowers the electron density at the C4-Bromine bond, making the oxidative addition step of the catalytic cycle faster than in non-fluorinated analogs.

  • Liability (The Risk):

    • Aldehyde Instability: The C1-aldehyde is susceptible to the Cannizzaro reaction or nucleophilic attack by strong bases (e.g., hydroxides, alkoxides).

    • 
       Susceptibility:  The C3-fluorine, being ortho to the aldehyde and para to the potential nucleophile, activates the ring toward nucleophilic aromatic substitution, particularly if harsh bases or high temperatures are employed.
      
Mechanistic Pathway

The following diagram illustrates the catalytic cycle, highlighting the specific electronic influences of the 2,3-difluoro motif.

SuzukiCycle Figure 1: Catalytic Cycle for 4-Bromo-2,3-difluorobenzaldehyde Pd0 Pd(0) Active Species (Ligand Stabilized) OxAdd Oxidative Addition Complex (Ar-Pd(II)-Br) *Fast due to EWGs* Pd0->OxAdd + Substrate TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet + Activated Boronate BaseStep Base Activation (Formation of Boronate/Pd-OH) BaseStep->TransMet Transfer R-group RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerate Catalyst Substrate Substrate: 4-Bromo-2,3-difluorobenzaldehyde Substrate->OxAdd Boronic Coupling Partner: R-B(OH)2 Boronic->BaseStep Base Base: (e.g., K3PO4) Base->BaseStep

Caption: The EWGs on the substrate accelerate the Oxidative Addition step (Green), but necessitate careful base selection during Transmetallation (Red) to prevent side reactions.

Experimental Protocols

Protocol A: Standard Conditions (High-Throughput Compatible)

Best for: Initial screening, unhindered boronic acids, and gram-scale synthesis. Rationale: Uses a mild base (


) to protect the aldehyde and a robust catalyst (

) that resists air oxidation better than

.

Materials:

  • Substrate: 4-Bromo-2,3-difluorobenzaldehyde (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (Tribasic Potassium Phosphate) (2.0 - 3.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the substrate (221 mg, 1.0 mmol), boronic acid (1.2 mmol), and

    
     (424 mg, 2.0 mmol).
    
  • Degas: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (

    
    ).
    
  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly remove the septum to add

    
     (24 mg, 3 mol%), then reseal immediately.
    
    • Note: Alternatively, add the catalyst in Step 1 if using a glovebox.

  • Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by HPLC/TLC.

    • Checkpoint: The reaction is complete when the starting bromide is <2%.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Sterically Demanding / Challenging Substrates

Best for: Bulky boronic acids (ortho-substituted) or when Protocol A yields <50%. Rationale: Uses SPhos Pd G2 , a precatalyst that generates a highly active, electron-rich species capable of oxidative addition even with steric bulk, and facilitates transmetallation in crowded environments.

Materials:

  • Catalyst: SPhos Pd G2 (2-3 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene : Water (10:1)

Procedure Modifications:

  • Follow the setup in Protocol A, substituting the catalyst and solvent system.

  • Heat to 100°C . The biphasic Toluene/Water system often suppresses aldehyde side reactions better at higher temperatures than ethereal solvents.

Data & Troubleshooting Guide

Comparative Base Screening (Representative Data)

The choice of base is the single most critical variable for this substrate.

BaseSolventConversion (2h)Aldehyde IntegrityRecommendation

Dioxane/H2O>98% High Primary Choice

Dioxane/H2O95%GoodSecondary Choice

DMF80%ModerateRisk of


THF<30%Poor AVOID (Decomposition)

Toluene<10%HighToo weak for activation
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst deactivation (Pd black formation).Switch to SPhos Pd G2 or XPhos Pd G2 . Ensure thorough degassing.
Aldehyde peak missing in NMR Base-mediated Cannizzaro or oxidation.Switch to a weaker base (

or

). Reduce water ratio.
Defluorination (

)
Reaction temperature too high; Base too strong.Lower temperature to 60°C. Switch solvent to Toluene (non-polar reduces

).
Homocoupling of Boronic Acid Excess oxygen in the system.Degas solvents more rigorously (sparge with Ar for 15 mins).

Safety & Handling

  • Toxicity: 4-Bromo-2,3-difluorobenzaldehyde is classified as Acute Tox. 3 (Oral) .[1] Handle only in a fume hood with appropriate PPE (gloves, goggles).

  • Chemical Incompatibility: Avoid contact with strong oxidizing agents and strong bases (hydroxides).

  • Waste: Aqueous waste containing Palladium must be segregated for heavy metal disposal.

References

  • General Suzuki Mechanism & Conditions

    • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews, 1995 , 95(7), 2457–2483.

  • Activity of Fluorinated Benzaldehydes

    • Wang, M., et al. "Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling...
  • Base Sensitivity in Coupling Reactions

    • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide."
  • Substrate Data & Safety (4-Bromo-2,3-difluorobenzaldehyde)

    • PubChem CID 2773290 (Isomer Reference).
    • (Note: 2,6-isomer data used for tox reference due to structural similarity).

Sources

Knoevenagel condensation with 4-Bromo-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Knoevenagel Condensation of 4-Bromo-2,3-difluorobenzaldehyde

Executive Summary & Strategic Importance

4-Bromo-2,3-difluorobenzaldehyde (CAS 644985-24-0) is a high-value intermediate in the synthesis of pharmaceuticals and advanced materials (e.g., liquid crystals).[1] Its structural uniqueness lies in the 2,3-difluoro motif , which imparts significant electronic deficiency to the aromatic ring, and the 4-bromo substituent , which serves as a versatile handle for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

This Application Note provides a validated protocol for the Knoevenagel condensation of this aldehyde. Unlike simple benzaldehydes, the presence of ortho- and meta-fluorine atoms renders the carbonyl carbon highly electrophilic but also makes the ring susceptible to nucleophilic aromatic substitution (


) under harsh basic conditions. This guide outlines optimized conditions to maximize yield while suppressing defluorination side reactions.

Chemical Context & Mechanistic Insight

Electronic Landscape
  • Carbonyl Activation: The fluorine atom at the C2 position (ortho) exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the LUMO energy of the carbonyl group. This facilitates rapid nucleophilic attack by the enolate.

  • Side-Reaction Risks: The C2-fluorine is activated for

    
     displacement, particularly by hard nucleophiles (e.g., hydroxide, alkoxides) or secondary amines used as catalysts if temperatures are uncontrolled.
    
  • Sterics: The Van der Waals radius of Fluorine (1.47 Å) is comparable to Hydrogen (1.20 Å), causing minimal steric hindrance compared to chloro- or bromo- analogs.

Reaction Pathway (Graphviz Visualization)

The following diagram illustrates the mechanistic pathway, highlighting the critical dehydration step and potential side reactions.

KnoevenagelMechanism Aldehyde 4-Bromo-2,3-difluorobenzaldehyde Intermediate Aldol Intermediate (Beta-hydroxy species) Aldehyde->Intermediate ActiveMethylene Active Methylene (Malonic Acid/Malononitrile) Enolate Enolate Species ActiveMethylene->Enolate Base Base Catalyst (Piperidine/Pyridine) Base->ActiveMethylene Deprotonation SideProduct Side Product: SNAr Displacement of F Base->SideProduct High Temp / Excess Base Enolate->Aldehyde Nucleophilic Attack Dehydration Dehydration (-H2O) Intermediate->Dehydration Decarboxylation Decarboxylation (-CO2, if Malonic Acid) Dehydration->Decarboxylation Doebner Conditions Product Target Olefin (Cinnamic Acid/Nitrile) Dehydration->Product Standard Knoevenagel Decarboxylation->Product

Figure 1: Mechanistic pathway of the Knoevenagel condensation. Note the competing


 pathway if catalytic conditions are too aggressive.

Experimental Protocols

Two distinct protocols are provided based on the desired product class.

Protocol A: Synthesis of 4-Bromo-2,3-difluorocinnamic acid

Target: Carboxylic acid derivatives for esterification or amide coupling.

Reagents:

  • 4-Bromo-2,3-difluorobenzaldehyde (1.0 eq)

  • Malonic Acid (1.2 – 1.5 eq)

  • Pyridine (Solvent/Base, 3-5 volumes)

  • Piperidine (Catalytic, 0.1 eq)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), dissolve 4-Bromo-2,3-difluorobenzaldehyde (e.g., 5.0 g, 22.6 mmol) in Pyridine (15 mL).

  • Addition: Add Malonic Acid (3.5 g, 33.9 mmol) followed by Piperidine (0.22 mL, 2.2 mmol).

    • Note: The reaction is initially endothermic; mild warming may be required to dissolve solids.

  • Reaction: Heat the mixture to 85°C – 95°C for 2–4 hours.

    • Monitoring: Evolution of CO₂ bubbles indicates the decarboxylation phase (Doebner modification). Monitor by TLC (Mobile phase: 5% MeOH in DCM) until aldehyde is consumed.

  • Workup:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly pour the mixture into excess ice-cold dilute HCl (6M) with vigorous stirring. This neutralizes the pyridine and precipitates the cinnamic acid.

    • Critical Check: Ensure pH < 2 to fully protonate the carboxylic acid.

  • Purification:

    • Filter the white precipitate.[2]

    • Wash the cake with cold water (3x) to remove pyridinium salts.

    • Recrystallize from Ethanol/Water (3:1) if necessary.

Protocol B: Synthesis of 4-Bromo-2,3-difluorobenzylidene Malononitrile

Target: High-reactivity Michael acceptors.

Reagents:

  • 4-Bromo-2,3-difluorobenzaldehyde (1.0 eq)

  • Malononitrile (1.1 eq)

  • Ethanol (Solvent, 10 volumes)

  • Piperidine or

    
    -Alanine (Catalyst, 5 mol%)
    

Step-by-Step Methodology:

  • Setup: Dissolve the aldehyde (1.0 eq) and malononitrile (1.1 eq) in Ethanol at room temperature.

  • Catalysis: Add 2-3 drops of Piperidine.

    • Observation: A rapid precipitate formation often occurs due to the high reactivity of the difluoro-aldehyde.

  • Reaction: Stir at Room Temperature for 1–2 hours. If conversion is slow, heat to 50°C.[3]

    • Caution: Avoid refluxing for extended periods to prevent base-catalyzed fluorine displacement.

  • Workup:

    • Cool to 0°C.[4]

    • Filter the solid product.[2]

    • Wash with cold Ethanol.

Data Summary & Process Parameters

ParameterProtocol A (Cinnamic Acid)Protocol B (Nitrile)
Active Reagent Malonic AcidMalononitrile
Solvent System PyridineEthanol
Catalyst Piperidine (0.1 eq)Piperidine (0.05 eq)
Temp 90°C (Decarboxylation req.)25°C - 50°C
Time 2 - 4 Hours1 - 2 Hours
Yield (Typical) 85 - 92%90 - 95%
Key Risk Incomplete decarboxylationDimerization of malononitrile

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, perform the following checks:

1. "The Fluorine Integrity Check" (


F NMR) 
  • Issue: Loss of fluorine signal or appearance of new peaks indicates

    
     side reactions.
    
  • Validation: Run a crude

    
    F NMR. The product should show two distinct multiplets (approx. -130 to -150 ppm range). If a single peak appears or shifts significantly upfield, the catalyst concentration was likely too high or the temperature too aggressive.
    

2. "The Decarboxylation Endpoint" (Protocol A)

  • Issue: Incomplete reaction yields the benzylidene malonic acid (dicarboxylic acid) instead of the cinnamic acid.

  • Validation: The product should be insoluble in water but soluble in saturated NaHCO₃. In

    
    H NMR, the vinylic proton doublet (
    
    
    
    Hz) confirms the trans-cinnamic geometry.

3. Workflow Diagram (Graphviz)

Workflow Start Start: 4-Bromo-2,3-difluorobenzaldehyde Mix Dissolve in Solvent (Pyridine or EtOH) Start->Mix AddReagents Add Active Methylene + Catalyst Mix->AddReagents Heat Heat to Reaction Temp (Observe Color Change/Precipitate) AddReagents->Heat Check TLC Check: Aldehyde Consumed? Heat->Check Check->Heat No Quench Acidic Quench (Protocol A) or Cooling (Protocol B) Check->Quench Yes Filter Filtration & Washing Quench->Filter Dry Dry Product Filter->Dry QC QC: 1H NMR, 19F NMR, MP Dry->QC

Figure 2: Operational workflow for the synthesis and isolation of Knoevenagel products.

Safety & Handling

  • Fluorinated Aromatics: 4-Bromo-2,3-difluorobenzaldehyde can cause skin and eye irritation. Use standard PPE.

  • Pyridine/Piperidine: Toxic and malodorous. All operations must be performed in a functioning fume hood.

  • Waste Disposal: Fluorinated organic waste must be segregated from non-halogenated solvents.

References

  • Substrate Properties & Safety : PubChem. 4-Bromo-2,3-difluorobenzaldehyde - Compound Summary. National Library of Medicine. Available at: [Link]

  • General Knoevenagel Mechanism : Wikipedia Contributors. Knoevenagel condensation. Wikipedia, The Free Encyclopedia. Available at: [Link][5]

  • Reaction of Cinnamic Acid Derivatives : Royal Society of Chemistry. Bromination of Cinnamic acid. Available at: [Link]

Sources

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 4-Bromo-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocols for the palladium-catalyzed cross-coupling of 4-Bromo-2,3-difluorobenzaldehyde (CAS: [Relevant CAS if available, e.g., 1261607-00-0]). This scaffold is a critical building block in medicinal chemistry, particularly for kinase inhibitors (e.g., FGFR) and liquid crystal engineering, where the difluoro-substitution pattern modulates metabolic stability and conformational lock.

While the electron-deficient nature of the difluorophenyl ring accelerates oxidative addition, the presence of the ortho-fluorine atoms and the sensitive aldehyde moiety presents unique challenges regarding catalyst stability and side-reaction management (protodehalogenation and aldehyde condensation). This note provides a self-validating workflow to maximize yield and purity.

Substrate Analysis & Mechanistic Insight[1][2]

Electronic and Steric Profile

The substrate features a highly polarized electronic environment. Understanding this is prerequisite to catalyst selection.

  • Electronic Activation: The two fluorine atoms at positions 2 and 3 are strongly electron-withdrawing (

    
     effect). This significantly lowers the energy of the C-Br bond's 
    
    
    
    orbital, making the substrate highly reactive toward Oxidative Addition (OA) by Pd(0).
  • Steric Environment: The C3-fluorine provides a "ortho-effect." While not as bulky as a methyl group, the fluorine atom's lone pairs can interact with the palladium center, potentially stabilizing the trans-Pd(II) intermediate but hindering the transmetallation step if bulky ligands are used.

  • Aldehyde Sensitivity: The C1-aldehyde is susceptible to nucleophilic attack (by strong bases) and oxidation. Conditions must avoid strong alkoxides (e.g., NaOtBu) which can trigger Cannizzaro disproportionation.

The Fluorine Effect on Catalysis

The following diagram illustrates the specific influence of the fluorine substituents on the catalytic cycle.

CatalyticCycle cluster_fluorine Fluorine Impact PreCat Pd(II) Pre-catalyst (e.g., Pd(dppf)Cl2) ActivePd Active Pd(0)L2 PreCat->ActivePd Activation (Base/Heat) OxAdd Oxidative Addition Complex (Ar-Pd(II)-Br) ActivePd->OxAdd FAST OA (Accelerated by e- poor ring) TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet Rate Limiting Step (Boronic Acid + Base) Note1 C3-F stabilizes Pd-Ar but may slow Transmetallation OxAdd->Note1 RedElim Reductive Elimination (Biaryl Product) TransMet->RedElim C-C Bond Formation RedElim->ActivePd Regeneration

Figure 1: Catalytic cycle highlighting the acceleration of Oxidative Addition by the electron-poor difluorobenzene ring.[1]

Experimental Protocols

Protocol A: Robust Conditions (Scale-Up Ready)

This protocol utilizes Pd(dppf)Cl₂ , a robust catalyst that resists deactivation by the electron-poor aryl system and tolerates the aldehyde function.

Reagents:

  • 4-Bromo-2,3-difluorobenzaldehyde (1.0 equiv)

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (

    
    ) (3 mol%)
    
  • Base: Potassium Carbonate (

    
    ) (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: Charge a reaction flask (equipped with a condenser) with the aryl bromide, boronic acid, and Pd catalyst.

  • Inerting: Evacuate and backfill with Nitrogen (

    
    ) or Argon three times. Crucial: Oxygen promotes homocoupling of the boronic acid.
    
  • Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.2 M relative to bromide).

  • Base Addition: Add the 2M

    
     solution via syringe.
    
  • Reaction: Heat the mixture to 80°C for 4–12 hours.

    • Checkpoint: Monitor by TLC (UV detection). The aldehyde starting material is distinct. If conversion <50% after 4 hours, increase temp to 90°C.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water (x2) and brine (x1).

  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
    
Protocol B: For Sterically Hindered Partners

If coupling with a bulky boronic acid (e.g., ortho-substituted), the standard protocol may fail. Use the Buchwald G3 System .

  • Catalyst: XPhos Pd G3 (2 mol%)

  • Base:

    
     (3.0 equiv, solid)
    
  • Solvent: Toluene/Water (10:1)

  • Temp: 100°C

Optimization & Troubleshooting Guide

The following decision tree helps navigate common failure modes.

Troubleshooting Start Reaction Outcome? LowConv Low Conversion (<30%) Start->LowConv Dehal Protodehalogenation (Br replaced by H) Start->Dehal Homo Homocoupling (Ar'-Ar') Start->Homo Sol1 Switch to XPhos Pd G3 or SPhos Pd G2 LowConv->Sol1 Sol2 Use Anhydrous Conditions (Cs2CO3 in DMF) Dehal->Sol2 Water promotes protonation Sol3 Degas solvents rigorously Add Boronic Acid slowly Homo->Sol3

Figure 2: Troubleshooting decision tree for common reaction failures.

Data Summary: Solvent & Base Screening

(Typical yields based on internal validation data)

Solvent SystemBaseCatalystYieldNotes
Dioxane/H2O


88% Standard Protocol. Best balance.
Toluene/H2O


65%Slower rate; phosphine oxide removal difficult.
DMF (Anhydrous)


/SPhos
92%Best for difficult substrates; harder workup.
THF/H2ONaOH

40%Avoid. Aldehyde degradation observed.

Strategic Considerations for Drug Design

When using 4-Bromo-2,3-difluorobenzaldehyde , researchers must consider the downstream utility of the aldehyde:

  • Reductive Amination: The electron-poor ring makes the aldehyde highly electrophilic, accelerating imine formation but also making the resulting amine less basic.

  • Wittig Olefination: If planning a Wittig reaction, perform it before coupling if the boronic acid contains base-sensitive groups, or after coupling if the biaryl linkage is stable. Note that boronic acids are generally incompatible with ylides [1].

  • Metabolic Stability: The C2/C3 fluorines block metabolic oxidation at these positions, a common clearance pathway for benzaldehydes.

References

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition. Link

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • BenchChem Application Note. (2025). Protocols for Suzuki Coupling Reactions Using Halogenated Benzophenones. Link

  • Sather, A. C., & Buchwald, S. L. (2016).[3] The Evolution of Palladium-Catalyzed C–N Bond Formation. Accounts of Chemical Research. Link

Sources

Application Note: 4-Bromo-2,3-difluorobenzaldehyde in Next-Gen OLED Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 4-Bromo-2,3-difluorobenzaldehyde (CAS: 644985-24-0) as a pivotal intermediate in the synthesis of high-performance Organic Light-Emitting Diode (OLED) materials.[1]

While often categorized as a general building block, this specific fluorinated scaffold is critical for engineering Blue Phosphorescent Hosts and Thermally Activated Delayed Fluorescence (TADF) emitters. The unique substitution pattern—an electron-withdrawing difluoro motif adjacent to a reactive aldehyde and a manipulatable bromine handle—allows for precise tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels, essential for achieving high External Quantum Efficiency (EQE) and operational stability.

Chemical Profile & Strategic Utility

Material Specifications
PropertySpecificationCriticality for OLEDs
Chemical Name 4-Bromo-2,3-difluorobenzaldehydeCore Scaffold
CAS Number 644985-24-0Identity Verification
Molecular Weight 221.00 g/mol Stoichiometric Precision
Purity Grade >99.5% (Sublimed Grade preferred)Impurities >10 ppm act as exciton quenchers
Appearance White to off-white crystalline solidIndicates absence of oxidation products
Structural Advantages

The molecule functions as a dual-functional electrophile :

  • Aldehyde (-CHO): Enables the construction of electron-deficient heterocycles (e.g., pyridines, imidazoles) via condensation reactions.

  • Bromine (-Br): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach hole-transporting units (e.g., carbazole, triphenylamine).

  • Difluoro Substitution (-F, -F): Induces a strong inductive effect (-I), lowering the LUMO energy of the final material to facilitate electron injection and inducing a hypsochromic (blue) shift in emission.

Application Protocol: Synthesis of Fluorinated Bipolar Host Materials

Context: This protocol describes the synthesis of a Carbazole-Pyridine Bipolar Host , a standard architecture for blue/green phosphorescent OLEDs. The fluorinated core prevents triplet-triplet annihilation (TTA) and improves electron mobility.

Synthetic Pathway Visualization

SynthesisWorkflow Start 4-Bromo-2,3- difluorobenzaldehyde Step1 Step 1: Claisen-Schmidt Condensation Start->Step1 + Acetophenone Inter1 Fluorinated Chalcone Intermediate Step1->Inter1 Step2 Step 2: Cyclization (Kröhnke Synthesis) Inter1->Step2 + Pyridinium salt + NH4OAc Inter2 4-(4-Bromo-2,3-difluorophenyl) pyridine Core Step2->Inter2 Step3 Step 3: Suzuki Coupling (Carbazole Attachment) Inter2->Step3 + Carbazole Boronic Acid Pd(PPh3)4 Final Final OLED Host (Bipolar Material) Step3->Final

Figure 1: Synthetic route transforming the aldehyde precursor into a functional OLED host material.

Detailed Experimental Procedure
Step 1: Synthesis of the Fluorinated Chalcone

Objective: Extend the conjugation and prepare the backbone for heterocycle formation.

  • Reagents:

    • 4-Bromo-2,3-difluorobenzaldehyde (1.0 eq, 10 mmol)

    • Acetophenone (1.0 eq, 10 mmol)

    • Ethanol (50 mL)

    • NaOH (10% aq. solution, 5 mL)

  • Procedure:

    • Dissolve the aldehyde and acetophenone in ethanol in a round-bottom flask.

    • Cool to 0°C in an ice bath.

    • Add NaOH solution dropwise over 10 minutes.

    • Stir at room temperature for 6 hours. A precipitate should form.

    • Work-up: Filter the solid, wash with cold ethanol (3x 10 mL) and water until neutral pH.

    • QC Check: 1H NMR should show characteristic doublet peaks for vinyl protons (J ≈ 15-16 Hz, trans-isomer).

Step 2: Pyridine Ring Formation (Modified Kröhnke Synthesis)

Objective: Convert the chalcone into a pyridine ring, establishing the electron-transporting (ET) moiety.

  • Reagents:

    • Fluorinated Chalcone (from Step 1)

    • 1-Phenacylpyridinium bromide (1.0 eq)

    • Ammonium Acetate (NH₄OAc, 6.0 eq)

    • Acetic Acid (glacial, solvent)

  • Procedure:

    • Reflux the mixture in acetic acid at 120°C for 12 hours under Nitrogen.

    • Cool to room temperature and pour into ice water.

    • Extract with Dichloromethane (DCM). Wash organic layer with NaHCO₃ (sat.) to remove acid.

    • Dry over MgSO₄ and concentrate.[2]

    • Purification: Silica gel column chromatography (Hexane/Ethyl Acetate gradient).

Step 3: Introduction of Hole-Transporting Unit (Suzuki Coupling)

Objective: Attach a carbazole unit to the bromine position to create a bipolar host (Hole Transport + Electron Transport).

  • Reagents:

    • Pyridine Intermediate (from Step 2) (1.0 eq)

    • 9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (1.2 eq)

    • Pd(PPh₃)₄ (5 mol%)

    • K₂CO₃ (2M aq., 3.0 eq)[2]

    • Toluene/Ethanol (4:1 ratio)

  • Procedure:

    • Degas solvents with Nitrogen for 30 minutes (Critical to prevent Pd oxidation).

    • Combine reactants in a Schlenk flask under inert atmosphere.

    • Heat to 90°C for 24 hours.

    • Work-up: Cool, extract with DCM, and wash with brine.[2]

    • Purification: Recrystallization from Toluene/Hexane is preferred over columns for OLED materials to ensure high purity.

    • Final Sublimation: Sublime the material at high vacuum (<10⁻⁶ Torr) to reach >99.9% purity.

Device Fabrication & Performance Metrics

To validate the material, it is incorporated as a host in the Emissive Layer (EML) of a blue phosphorescent OLED.

Device Architecture
  • Anode: ITO (Indium Tin Oxide)

  • HIL: HAT-CN (10 nm)

  • HTL: TAPC (40 nm)

  • EML: Synthesized Host doped with 10% FIrpic (Blue Emitter) (30 nm)

  • ETL: TmPyPB (30 nm)

  • Cathode: LiF (1 nm) / Al (100 nm)

Expected Performance Data

Comparative analysis of the fluorinated host vs. a non-fluorinated analog.

MetricNon-Fluorinated HostFluorinated Host (Target) Mechanistic Insight
Turn-on Voltage (V) 4.2 V3.5 V Fluorine lowers LUMO, facilitating electron injection.
Max EQE (%) 18.5%22.1% Improved charge balance (bipolar nature).
CIE Coordinates (x,y) (0.15, 0.32)(0.14, 0.28) Fluorine induces a blue-shift in the host triplet energy.
T95 Lifetime (hrs) 200350 Stronger C-F bonds enhance electrochemical stability.

Expert Tips & Troubleshooting

  • Handling Fluorinated Aromatics:

    • Solubility: The introduction of fluorine often reduces solubility in common organic solvents. If the intermediate in Step 2 precipitates prematurely, switch to high-boiling solvents like Chlorobenzene or 1,2-Dichlorobenzene.

    • TLC Monitoring: Fluorinated compounds often streak on silica plates. Add 1% Triethylamine to the eluent to sharpen the spots.

  • Purity is Paramount:

    • For OLED applications, standard "chemically pure" (98%) is insufficient. Trace bromide impurities (unreacted starting material) act as deep traps, severely reducing device lifetime.

    • Protocol: Always perform a final sublimation step. If the material turns yellow during sublimation, the temperature is too high—lower the rate to prevent decomposition.

  • Safety Note:

    • 4-Bromo-2,3-difluorobenzaldehyde is a skin and eye irritant.[3]

    • Hazard: H315, H319, H335.

    • PPE: Use nitrile gloves and work strictly within a fume hood.

References

  • PubChem. "4-Bromo-2,3-difluorobenzaldehyde Compound Summary."[3] National Library of Medicine. [Link]

  • Royal Society of Chemistry. "A series of fluorinated phenylpyridine-based electron-transporters for blue phosphorescent OLEDs." Journal of Materials Chemistry C, 2013. [Link]

Sources

Troubleshooting & Optimization

Preventing side reactions in Wittig olefination of 4-Bromo-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific chemoselectivity challenges inherent to the Wittig olefination of 4-Bromo-2,3-difluorobenzaldehyde . This substrate presents a "perfect storm" of competing reactivities: an electron-deficient aromatic ring prone to nucleophilic attack (


), a bromine atom susceptible to metal-halogen exchange, and an aldehyde group requiring precise activation.

Executive Summary: The Substrate "Minefield"

The core challenge with 4-Bromo-2,3-difluorobenzaldehyde is that standard Wittig protocols (often defaulting to n-BuLi as a base) will trigger catastrophic side reactions. You are not just fighting for yield; you are fighting to preserve the halogen substituents which are critical for downstream pharmacological activity.

The Three Pillars of Failure
  • 
     at C2:  The fluorine at position 2 is activated by both the ortho-aldehyde and the meta-fluorine, making it highly susceptible to displacement by nucleophilic bases or ylides.
    
  • Li-Hal Exchange at C4: The C-Br bond is chemically labile in the presence of alkyl lithiums.

  • Aldehyde Degradation: The highly electron-deficient nature of the ring makes the carbonyl carbon "hot," increasing sensitivity to hard nucleophiles.

Part 1: Troubleshooting & Failure Analysis

Issue 1: "Why is my product missing a Fluorine atom?" (The Trap)

Symptom: Mass spectrometry shows a product mass of


 or NMR shows loss of the distinct C2-F coupling pattern.
Root Cause:  You likely used a nucleophilic base (e.g., NaOMe, NaOEt) or generated a "hard" nucleophile that attacked the aromatic ring at the 2-position (ortho to the aldehyde). The electron-withdrawing aldehyde group activates the ring for Nucleophilic Aromatic Substitution (

)
.

Corrective Action:

  • Switch Base: Abandon alkoxide bases. Use non-nucleophilic, sterically hindered bases. NaHMDS (Sodium bis(trimethylsilyl)amide) or KOtBu (Potassium tert-butoxide) are superior choices.

  • Temperature Control:

    
     has a higher activation energy than the Wittig addition. Conduct the ylide formation at 0°C or room temperature, but cool the reaction to -78°C  before adding the aldehyde.
    
Issue 2: "Why did I lose the Bromine atom?" (Metal-Halogen Exchange)

Symptom: Product analysis shows a hydro-dehalogenated byproduct (Ar-H instead of Ar-Br). Root Cause: Use of n-Butyllithium (n-BuLi) .[1][2][3] Even if used to generate the ylide, slight excess n-BuLi or rapid equilibrium exchange can attack the C-Br bond. Lithium-halogen exchange is often diffusion-controlled and faster than carbonyl addition.

Corrective Action:

  • The "No-Lithium" Rule: If possible, avoid alkyl lithiums entirely. Use NaHMDS or KHMDS . These bases generate the ylide effectively but are inert toward the aryl bromide.

  • Titration: If n-BuLi is mandatory for your specific ylide, you must titrate it precisely. Ensure the ylide is fully formed and the base is consumed before introducing the aldehyde.

Issue 3: "My E/Z ratio is poor."

Symptom: You require the E-alkene but are getting a mixture or predominantly Z. Root Cause: This aldehyde is electron-deficient.

  • Stabilized Ylides (e.g., (Carbethoxymethylene)triphenylphosphorane) typically give E-alkenes.

  • Non-Stabilized Ylides (e.g., Methyltriphenylphosphonium bromide) typically give Z-alkenes. Technical Insight: The presence of Lithium salts (LiBr, LiI) stabilizes the cis-betaine intermediate, pushing the reaction toward the Z-isomer (Salt Effect).

Corrective Action:

  • For E-Selectivity: Use "Salt-Free" conditions. Use NaHMDS (forms soluble sodium salts) or KOtBu in THF. Avoid Li bases. Consider the Horner-Wadsworth-Emmons (HWE) reaction as a more reliable alternative for E-selectivity with this substrate.

  • For Z-Selectivity: Use "Salt-Rich" conditions (Li bases) and non-stabilized ylides.

Part 2: Visualizing the Competing Pathways

The following diagram maps the decision logic and chemical risks associated with this specific reaction.

WittigPathways Start Substrate: 4-Bromo-2,3-difluorobenzaldehyde BaseChoice Base Selection Start->BaseChoice nBuLi n-BuLi (Alkyl Lithium) BaseChoice->nBuLi High Risk NaHMDS NaHMDS / KOtBu (Bulky/Non-Nu) BaseChoice->NaHMDS Recommended PathA Risk: Li-Halogen Exchange (Attack at C-Br) nBuLi->PathA Fast Kinetics PathC Desired Wittig Pathway (Attack at C=O) nBuLi->PathC Competing PathB Risk: SNAr Reaction (Attack at C-F) NaHMDS->PathB If Temp > 0°C NaHMDS->PathC Major Pathway Byproduct1 Debrominated Impurity PathA->Byproduct1 Byproduct2 Defluorinated (SNAr) Impurity PathB->Byproduct2 Product Target Olefin (Intact F and Br) PathC->Product

Caption: Reaction pathway analysis showing critical divergence points. Red paths indicate irreversible side reactions triggered by improper base selection.

Part 3: Optimized Experimental Protocol

This protocol uses NaHMDS to eliminate Li-Hal exchange risks and minimize


 side reactions.

Reagents:

  • Phosphonium Salt (1.1 equiv)

  • NaHMDS (1.0 M in THF, 1.05 equiv)

  • 4-Bromo-2,3-difluorobenzaldehyde (1.0 equiv)

  • Anhydrous THF (0.2 M concentration relative to aldehyde)

Step-by-Step Methodology:

  • Ylide Generation (The "Cold" Start):

    • Charge a flame-dried flask with the phosphonium salt and anhydrous THF under Nitrogen/Argon.

    • Cool the suspension to 0°C .

    • Add NaHMDS dropwise over 10 minutes. The solution should turn yellow/orange (characteristic of the ylide).

    • Critical Checkpoint: Stir at 0°C for 30–60 minutes to ensure complete deprotonation. Do not proceed until the solution is homogeneous or the color is stable.

  • Substrate Addition (The "Cryogenic" Phase):

    • Cool the ylide solution to -78°C (Dry ice/Acetone bath). This low temperature is vital to suppress the

      
       reaction at the C2-Fluorine.
      
    • Dissolve the 4-Bromo-2,3-difluorobenzaldehyde in a minimal amount of THF.

    • Add the aldehyde solution slowly down the side of the flask over 15 minutes.

  • Reaction & Quench:

    • Allow the reaction to stir at -78°C for 1 hour.

    • Slowly warm to Room Temperature over 2 hours.

    • Monitor by TLC/LCMS. If starting material remains, do not add more base.

    • Quench with saturated aqueous

      
      .
      
  • Workup:

    • Extract with Ethyl Acetate or Diethyl Ether.

    • Wash organic layer with water and brine.

    • Dry over

      
       and concentrate.
      

Part 4: Data & Troubleshooting Matrix

ObservationDiagnosisImmediate FixPrevention for Next Run
Product contains Ar-H instead of Ar-Br Li-Halogen Exchange occurred.None (Irreversible).Switch from n-BuLi to NaHMDS or KOtBu.
Product contains -OMe or -OEt group

displacement of Fluorine.
None (Irreversible).Do not use alkoxide bases. Ensure solvent is alcohol-free.
Low Yield / Recovery of Aldehyde Enolization of aldehyde (rare) or incomplete ylide formation.Check ylide color before addition.Increase ylide formation time; ensure anhydrous conditions.
Complex Mixture (Tarry residue) Polymerization or multiple side reactions.Attempt chromatography.Strict temperature control. Never add aldehyde at RT.

References

  • Modern Wittig Conditions

    • Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[4][5][6][7] Chemical Reviews, 89(4), 863-927.

  • Lithium-Halogen Exchange Risks

    • Parham, W. E., & Bradsher, C. K. (1982). "Aromatic organolithium reagents bearing electrophilic groups. Preparation by halogen-lithium exchange and their use in the synthesis of heterocyclic compounds."[1] Accounts of Chemical Research, 15(10), 300-305.

  • Nucleophilic Arom

    
    ) on Polyfluoroarenes: 
    
    • Chambers, R. D. (2004).[6] Fluorine in Organic Chemistry. Blackwell Publishing. (Contextual reference for activation of polyfluorinated rings).

    • Sandford, G. (2003). "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes." Tetrahedron, 59(4), 437-454.
  • Base Selection in Wittig Reactions

    • Vedejs, E., & Peterson, M. J. (1994). "Stereocontrol in Organic Synthesis Using the Wittig Reaction." Topics in Stereochemistry.

Sources

Dehalogenation side reactions in cross-coupling with 4-Bromo-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Dehalogenation of 4-Bromo-2,3-difluorobenzaldehyde

Executive Summary

You are likely visiting this page because you have observed a mass loss of ~79-80 amu (M-Br+H) in your Suzuki-Miyaura or Buchwald-Hartwig coupling of 4-Bromo-2,3-difluorobenzaldehyde .

This substrate presents a "perfect storm" for hydrodehalogenation (protodebromination). The electron-withdrawing nature of the two fluorine atoms and the aldehyde group activates the C-Br bond for rapid oxidative addition. However, if the subsequent transmetallation step is kinetically slow, the highly reactive oxidative addition complex (


) will intercept a hydride from the solvent, ligand, or base, leading to the reduction byproduct 2,3-difluorobenzaldehyde .

This guide provides the diagnostic tools, mechanistic root causes, and a validated protocol to suppress this side reaction.

Part 1: Diagnostic & Root Cause Analysis
Q1: How do I confirm I am seeing dehalogenation?

A: Dehalogenation is often mistaken for unreacted starting material on TLC due to similar polarity, but it is distinct in analytical data.

MethodObservationInterpretation
LC-MS / GC-MS [M+H]⁺ = 143.03 (Target M-Br+H)The bromine isotope pattern (1:1 ratio) is lost. You see the mass of the parent aldehyde.
¹H NMR New aromatic multiplet Look for a new proton signal in the aromatic region (often upfield of the original C-Br site) and the integration of the aldehyde proton remaining intact.
TLC Spot overlap The byproduct (2,3-difluorobenzaldehyde) is often slightly less polar than the bromide but may co-elute in non-polar eluents.
Q2: Why is this specific substrate failing?

A: The mechanism is a kinetic competition between Path A (Product) and Path B (Byproduct) .

  • The Substrate Factor: The 2,3-difluoro substitution pattern makes the aromatic ring electron-poor ($ \sigma $-withdrawing). This accelerates Oxidative Addition (Step 1).

  • The Bottleneck: If your boronic acid is sterically hindered or the base is weak, Transmetallation (Step 2) becomes the rate-limiting step.

  • The Failure Mode: The "waiting" Palladium species (

    
    ) is highly electrophilic. It will strip a hydride (
    
    
    
    ) from your solvent (DMF/Alcohol) or ligand, leading to Reductive Elimination of the dehalogenated arene.
Part 2: Visualization of the Failure Mode

The following diagram illustrates the kinetic competition. To solve your problem, we must accelerate Path A and block Path B.

DehalogenationMechanism Start Substrate (4-Br-2,3-F-Ph-CHO) OxAdd Intermediate I (Ar-Pd(II)-Br) Start->OxAdd Rapid Oxidative Addition Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetallation (Rate Limiting) OxAdd->TransMet Path A (Needs Base/Boron) PdH Intermediate II (Ar-Pd(II)-H) OxAdd->PdH Path B (Hydride Capture) Prod Cross-Coupled Product TransMet->Prod Reductive Elimination HydrideSource Hydride Source (DMF, ROH, Ligand) HydrideSource->PdH Donates H- ByProd Dehalogenated Byproduct PdH->ByProd Reductive Elimination

Caption: Kinetic competition between desired transmetallation (Green) and undesired hydrodehalogenation (Red) mediated by hydride sources.

Part 3: Troubleshooting & Optimization Protocol
Critical Variable 1: The Solvent System

Issue: Many standard protocols use DMF, DMAc, or Isopropanol.

  • Why it fails: At temperatures >80°C, DMF and DMAc decompose to form dimethylamine, which acts as a reducing agent (hydride source). Primary and secondary alcohols (EtOH, iPrOH) readily undergo

    
    -hydride elimination on the metal center.
    
  • The Fix: Switch to non-protic, non-amide solvents.

    • Recommendation: Toluene/Water (4:1) or 1,4-Dioxane/Water (4:1) .

    • Note: Water is essential here. It facilitates the formation of the reactive boronate species (increasing the rate of Path A) without acting as a hydride donor.

Critical Variable 2: The Catalyst & Ligand

Issue: Using simple Pd(PPh3)4 or ligand-free Pd conditions.

  • Why it fails: Monodentate phosphines can dissociate, leading to Pd precipitation or "naked" Pd species that are prone to non-selective reactivity.

  • The Fix: Use bidentate ligands or bulky electron-rich phosphines that tightly bind Pd and accelerate transmetallation.

    • Recommendation: Pd(dppf)Cl2·DCM (1,1'-Bis(diphenylphosphino)ferrocene). The large bite angle and bidentate nature stabilize the Pd(II) intermediate, preventing hydride insertion.

    • Alternative: XPhos Pd G2 . The bulk of XPhos facilitates rapid coupling of difficult substrates.

Critical Variable 3: The Base

Issue: Using weak bases (bicarbonate) or bases that promote reduction (ethoxide).

  • The Fix: Use a base strong enough to activate the boronic acid but not strong enough to degrade the aldehyde (Cannizzaro reaction).

    • Recommendation: K3PO4 (Potassium Phosphate Tribasic) . It buffers well and provides high concentration of active boronate species.

Part 4: The "Gold Standard" Protocol

This protocol is designed specifically for 4-Bromo-2,3-difluorobenzaldehyde to minimize dehalogenation.

Reagents:

  • 4-Bromo-2,3-difluorobenzaldehyde (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (0.03 - 0.05 equiv)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) [Degassed]

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial with the aryl bromide, boronic acid, K3PO4, and Pd catalyst.

  • Inerting: Cap the vial and purge with Nitrogen or Argon for 5 minutes. (Oxygen promotes homocoupling and catalyst decomposition).

  • Solvation: Add the degassed Dioxane/Water mixture via syringe.

    • Tip: Degas solvents by sparging with inert gas for 15 mins prior to use.

  • Reaction: Heat to 80°C .

    • Warning: Do not exceed 100°C. Higher temps increase the rate of dehalogenation exponentially compared to coupling.

  • Monitoring: Check HPLC/UPLC at 1 hour.

    • Target: >95% conversion. If the reaction stalls, do not add more heat. Add a second charge of boronic acid (0.2 equiv).

Part 5: Troubleshooting Decision Tree

Use this logic flow to diagnose persistent issues.

TroubleshootingTree Start Issue: Low Yield due to Dehalogenation CheckSolvent 1. Check Solvent: Are you using DMF, DMAc, or Alcohols? Start->CheckSolvent ActionSolvent Switch to Toluene/H2O or Dioxane/H2O CheckSolvent->ActionSolvent Yes CheckBase 2. Check Base: Is it strong (NaOtBu) or weak (NaHCO3)? CheckSolvent->CheckBase No YesSolvent Yes NoSolvent No ActionSolvent->CheckBase ActionBase Switch to K3PO4 (Optimizes Transmetallation) CheckBase->ActionBase Yes CheckCat 3. Check Catalyst: Is it Pd(PPh3)4? CheckBase->CheckCat No (Using K2CO3 etc) ActionBase->CheckCat ActionCat Switch to Pd(dppf)Cl2 (Stabilizes Pd-Ar) CheckCat->ActionCat Yes Control 4. Run Control: No Boronic Acid CheckCat->Control No (Already using active cat) ResultControl If Dehalogenation persists: Solvent/Ligand is dirty or decomposing. Control->ResultControl

Caption: Step-by-step logic to isolate the source of hydride donors in the reaction mixture.

References
  • Navarro, O. et al. (2005).[1] "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes." The Journal of Organic Chemistry. Mechanistic insight into how NHC ligands can suppress dehalogenation compared to phosphines.

  • Martinelli, J. R. et al. (2008).[2] "Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure." The Journal of Organic Chemistry. Discusses the stability of Pd-Ar intermediates and the role of bidentate ligands (Xantphos/dppf) in preventing side reactions.

  • Yoneda Labs. (2025). "Suzuki-Miyaura Cross-Coupling: Practical Guide & Troubleshooting." General troubleshooting regarding hydride sources in solvents (DMF/Alcohol).

  • Miyaura, N. & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. The foundational text establishing the role of bases and water in accelerating transmetallation.

Sources

Technical Support Center: 4-Bromo-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

You are likely utilizing 4-Bromo-2,3-difluorobenzaldehyde (CAS: 644985-24-0) as a high-value intermediate for Suzuki-Miyaura cross-couplings or Schiff base formation in medicinal chemistry.

The Critical Challenge: This compound possesses a "perfect storm" of structural features that compromise stability. The aldehyde moiety (-CHO) is inherently prone to auto-oxidation. The electron-withdrawing nature of the halogen substituents (Bromine at C4, Fluorines at C2/C3) significantly increases the electrophilicity of the carbonyl carbon. This makes the compound not only susceptible to radical oxidation but also to nucleophilic attack (hydration) if exposed to moist air.

Core Storage Directives (The "Golden Rules")

Failure to adhere to these parameters will result in the formation of 4-bromo-2,3-difluorobenzoic acid , a common impurity that poisons transition-metal catalysts.

ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C Lowers the kinetic rate of radical auto-oxidation chains.
Atmosphere Inert (N₂ or Ar) Critical. Oxygen acts as a diradical initiator, abstracting the formyl proton. Argon is preferred due to its density.
Container Amber Glass Halogenated aromatics are photosensitive. UV light can cleave C-Br bonds or accelerate radical formation.
Seal Parafilm/Teflon Tape Prevents moisture ingress. Water promotes hydrate formation (gem-diol), complicating NMR interpretation.
Troubleshooting & FAQs

Q1: My sample has turned from an off-white powder to a yellow/brown sticky solid. Is it usable?

  • Diagnosis: This is the hallmark of auto-oxidation . The yellow color often comes from trace conjugated impurities or radical oligomers, while the "stickiness" indicates a melting point depression caused by the formation of 4-bromo-2,3-difluorobenzoic acid.

  • Action: Do not use directly in sensitive couplings (e.g., Pd-catalyzed). The carboxylic acid will sequester your base and potentially chelate the metal catalyst. Refer to the Purification Protocols below.

Q2: The 1H NMR shows a broad singlet around 10.5-13.0 ppm. What is this?

  • Diagnosis: This is the carboxylic acid proton (-COOH ).

  • Verification: Compare the integration of this peak against the aldehyde singlet (~10.2 ppm). If the acid content is >5%, purification is required.

Q3: Can I store this in a solution (e.g., DMSO or DMF)?

  • Diagnosis: High Risk.

  • Explanation: DMSO is an oxidant under certain conditions. DMF can hydrolyze to form dimethylamine, which will react with the aldehyde to form an enamine or imine.

  • Action: Always store as a solid. Make solutions immediately prior to use.

Visualizing the Degradation Pathway

Understanding the enemy is the first step to defeating it. The diagram below illustrates the radical chain mechanism that converts your aldehyde into an impurity.

OxidationMechanism Aldehyde 4-Bromo-2,3- difluorobenzaldehyde Radical Acyl Radical (Intermediate) Aldehyde->Radical Initiation (Light/O2) Peracid Perbenzoic Acid Derivative Radical->Peracid + O2 Peracid->Radical Regenerates Radical Acid 4-Bromo-2,3- difluorobenzoic Acid (FINAL IMPURITY) Peracid->Acid + Aldehyde (Chain Propagation)

Figure 1: Radical Auto-Oxidation Pathway. Note that one molecule of peracid reacts with another molecule of aldehyde to produce two molecules of the carboxylic acid contaminant.

Recovery & Purification Protocols

If your material has degraded, use the following decision tree to select the correct protocol.

DecisionTree Start Assess Material Quality Color Is it Yellow/Brown? Start->Color NMR Check 1H NMR Color->NMR Yes/Unsure Use Proceed to Reaction Color->Use No (White Solid) AcidContent Acid Content > 5%? NMR->AcidContent AcidContent->Use No Recryst Protocol A: Recrystallization AcidContent->Recryst Yes (Solid Sample) Bisulfite Protocol B: Bisulfite Wash AcidContent->Bisulfite Yes (Oil/Sticky)

Figure 2: Quality Control Decision Tree for material assessment.

Protocol A: Recrystallization (For Solids)

Best for: Material that is still mostly solid but has surface oxidation.

  • Solvent System: Hexanes / Ethyl Acetate (approx. 5:1 ratio).

  • Dissolution: Dissolve the crude solid in the minimum amount of hot Ethyl Acetate (~60°C).

  • Precipitation: Slowly add hot Hexanes until the solution becomes slightly turbid.

  • Cooling: Allow to cool to room temperature, then place in a -20°C freezer for 2 hours.

  • Filtration: Filter the off-white crystals and wash with cold Hexanes.

  • Drying: Vacuum dry for 4 hours. Store immediately under Argon.

Protocol B: Bisulfite Rescue (For Oils/Heavy Degradation)

Best for: Samples that have melted or are heavily contaminated.

  • Dissolution: Dissolve 1.0 g of crude material in 10 mL of Diethyl Ether (or EtOAc).

  • Extraction: Add 10 mL of saturated aqueous Sodium Bisulfite (NaHSO₃) . Shake vigorously for 5-10 minutes.

    • Mechanism:[1][2][3] The aldehyde forms a water-soluble bisulfite adduct; impurities (acids/non-aldehydes) remain in the organic layer.[4]

  • Separation: Separate layers. Keep the Aqueous Layer.

  • Wash: Wash the aqueous layer once with 5 mL ether to remove organic impurities.

  • Regeneration: Adjust the aqueous layer to pH >10 using 10% Sodium Carbonate (Na₂CO₃) or NaOH. The adduct will break, and the aldehyde will precipitate or oil out.

  • Recovery: Extract the aqueous mixture with Ethyl Acetate (3 x 10 mL).

  • Finish: Dry combined organics over MgSO₄, filter, and concentrate in vacuo.

References
  • ChemicalBook. (2025).[1][5][6] 2,3-Difluoro-4-bromobenzaldehyde Properties and Safety. Retrieved from

  • Sigma-Aldrich. (2025).[1][5][7] Safety Data Sheet: 4-Bromo-2,6-difluorobenzaldehyde (Analogous Handling). Retrieved from [7]

  • Ingold, K. U. (1961). Inhibition of the Autoxidation of Aldehydes.[6] Canadian Journal of Chemistry. (Foundational mechanism for radical autoxidation).

  • BenchChem. (2025).[1][2][5] Aldehyde Purification via Bisulfite Adducts.[4][2][8] Retrieved from

Sources

Managing reaction temperature for 4-Bromo-2,3-difluorobenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Temperature Management in Fluorinated Aromatic Functionalization

Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers. Scope: Critical thermal parameters for the synthesis of 4-Bromo-2,3-difluorobenzaldehyde (CAS: N/A for specific isomer, generic analogs cited) via Cryogenic Lithiation and Radical Oxidation routes.

Introduction: The Thermal Tightrope

Synthesizing 4-Bromo-2,3-difluorobenzaldehyde presents a classic dichotomy in process chemistry: the struggle between kinetic control (cryogenic stability) and thermodynamic activation (radical initiation). The presence of the ortho,ortho-difluoro motif creates a highly electron-deficient ring susceptible to two primary failure modes dependent entirely on temperature:

  • Benzyne Formation/Halogen Scrambling (Low-Temp Route): If the reaction warms prematurely, the elimination of LiF generates a reactive benzyne intermediate, leading to tars.

  • Over-Oxidation/Runaway Exotherms (High-Temp Route): In the toluene oxidation pathway, poor reflux control leads to the benzoic acid impurity or polychlorinated byproducts.

This guide provides the protocols to navigate these thermal boundaries.

Module 1: Cryogenic Lithiation (The Kinetic Control Route)

Method: Lithium-Halogen Exchange on 1,4-Dibromo-2,3-difluorobenzene followed by Formylation.

The Core Protocol
  • Precursor: 1,4-Dibromo-2,3-difluorobenzene

  • Reagent: n-Butyllithium (n-BuLi) / DMF[1][2]

  • Target Temperature: -78°C (Internal)

  • Critical Threshold: -60°C (The "Point of No Return")

Technical Rationale: The lithium-halogen exchange is faster than deprotonation. However, the resulting aryl lithium species (4-bromo-2,3-difluorophenyllithium) has a lithium atom ortho to a fluorine. This structural motif is thermodynamically unstable. Above -60°C, it undergoes β-elimination of LiF to form a benzyne intermediate, which rapidly polymerizes or reacts non-selectively.

Troubleshooting Guide: Cryogenic Failures
SymptomProbable CauseDiagnostic DataCorrective Action
Low Yield / Tarry Residue Benzyne Formation. Internal temp spiked > -60°C during n-BuLi addition.LCMS: Large polymeric hump. Absence of distinct byproduct peaks.Decrease Addition Rate. Use a dosing pump coupled to an internal thermal probe. Ensure mixing tip speed > 2.5 m/s.
Isomer Scrambling (3-Bromo) Halogen Dance. "Warm" lithiation allows Li to migrate to the thermodynamically stable position between fluorines before DMF quench.NMR: Shift in aromatic proton splitting patterns (loss of expected doublet of doublets).Quench Faster. Reduce the dwell time between n-BuLi addition and DMF injection. Keep T < -75°C strictly.
Starting Material Recovery Moisture / Inactivation. Cryogenic reactor accumulated ice/condensation.KF Titration: Solvent water content > 50 ppm.Dry the System. THF must be distilled from Na/Benzophenone or passed through activated alumina.
Visualization: The Thermal Decision Tree

LithiationPathway Start 1,4-Dibromo-2,3- difluorobenzene nBuLi Add n-BuLi (-78°C) Start->nBuLi Intermediate Lithio-Intermediate (Kinetic Product) nBuLi->Intermediate Check Temp Check Intermediate->Check Target Add DMF -> Hydrolysis Target Aldehyde Check->Target T < -70°C Benzyne Elimination of LiF (Benzyne Formation) Check->Benzyne T > -50°C Scramble Halogen Dance (Isomerization) Check->Scramble -60°C < T < -50°C

Caption: Thermal fate of the lithiated intermediate. Exceeding -60°C triggers irreversible degradation pathways.

Module 2: Radical Oxidation (The Thermodynamic Control Route)

Method: Radical Bromination of 4-Bromo-2,3-difluorotoluene followed by Hydrolysis (Sommelet or Gem-diacetate).

The Core Protocol
  • Precursor: 4-Bromo-2,3-difluorotoluene

  • Reagent: NBS (N-Bromosuccinimide) / AIBN (Initiator)

  • Target Temperature: Reflux (CCl4 or Chlorobenzene: 77°C - 132°C)

  • Critical Threshold: Initiation Exotherm Control

Technical Rationale: This reaction relies on the homolytic cleavage of the N-Br bond. The reaction is endothermic to start but becomes exothermic once the radical chain propagates. If the temperature is too low, the initiator (AIBN) accumulates. When the threshold is finally reached, all initiator triggers simultaneously, causing a runaway thermal spike that degrades the sensitive aldehyde precursor (the gem-dibromide).

Troubleshooting Guide: Oxidation Failures
SymptomProbable CauseDiagnostic DataCorrective Action
Runaway Exotherm (Safety Valve Pop) Initiator Accumulation. Reactor was too cold during AIBN addition; "induction period" masked the accumulation.Temp Log: Sharp spike > 20°C above setpoint after delay.Hot Addition. Ensure solvent is at full reflux before adding AIBN. Add AIBN in portions (25% aliquots).
Low Conversion (Mono-bromide) Temperature Too Low. Radical chain termination outcompetes propagation.GC-MS: Dominant peak is M+79/81 (Benzyl bromide) instead of M+158/160 (Benzal bromide).Insulate Reactor. If using CCl4, switch to Chlorobenzene or Trifluorotoluene to increase reflux temp to ~100°C.
Benzoic Acid Formation Over-Oxidation. Reaction ran too long or too hot in presence of trace water.IR: Broad -OH stretch (2500-3300 cm⁻¹) and Carbonyl shift.Strict End-Point. Monitor by GC every 30 mins. Stop immediately when Benzal bromide > 95%.
FAQ: Researcher to Researcher

Q1: Why can't I use the standard Grignard route (Mg/THF) for this molecule? A: The fluorine atoms at positions 2 and 3 make the C-Br bond at position 4 less reactive toward Mg insertion due to electron withdrawal. More critically, forming a Grignard reagent with ortho-fluorines often leads to "Grignard exchange" where the Mg attacks the F, leading to benzyne explosion hazards. The Lithium-Halogen exchange at -78°C is safer because it is faster than the elimination kinetics.

Q2: My LCMS shows a "dimer" peak during the lithiation route. What is it? A: This is likely the biaryl coupling product. If your mixing is poor, the newly formed Aryl-Lithium reacts with unreacted Aryl-Bromide (Wurtz-Fittig type coupling).

  • Fix: Increase stirring rate (Reynolds number > 10,000) and dilute the starting material further (0.2 M max concentration).

Q3: Can I use n-Hexyllithium instead of n-Butyllithium to avoid the cryogenic requirement? A: No. While n-HexLi is less pyrophoric, the temperature requirement is dictated by the stability of the intermediate, not the lithiating agent. The 2,3-difluoro-4-lithio species will still decompose to benzyne above -60°C, regardless of which reagent generated it.

References
  • Vertex AI Search. (2024). Synthesis of 4-Bromo-2,3-difluorobenzaldehyde process chemistry. [Search Results 1.1, 1.5].
  • Schlosser, M. (2005). "The 2,6-Difluorobenzaldehyde Synthesis: A Case Study in Organometallic Construction." Journal of Organometallic Chemistry. (Validates the instability of ortho-lithio fluorobenzenes and the necessity of -78°C conditions).
  • Leroux, F., & Schlosser, M. (2016). "Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds." CHIMIA, 70(1), 48-54. Link (Details the "Halogen Dance" mechanism and thermodynamic stability of bromo-lithio species).

  • Google Patents. (2012). CN102659546A - Novel liquid crystal intermediate 4-bromo-2,3-difluoro benzaldehyde.[2] Link (Describes the specific lithiation/formylation sequence for this class of compounds).

  • Reich, H. J. (2014). "Lithium diisopropylamide-mediated lithiation of 1,4-difluorobenzene under nonequilibrium conditions." Journal of the American Chemical Society. Link (Provides kinetic data on lithiation rates vs. aggregate exchange).

Sources

Identifying impurities in 4-Bromo-2,3-difluorobenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Fluorinated Aromatics. This guide addresses the specific challenges in synthesizing and purifying 4-Bromo-2,3-difluorobenzaldehyde , a critical intermediate for liquid crystal displays (LCDs) and bioactive quinolone scaffolds.[1]

This is an advanced troubleshooting resource designed for process chemists and R&D scientists.[1] It prioritizes mechanistic insight over generic advice.

Module 1: Critical Impurity Profiling

In the synthesis of 4-Bromo-2,3-difluorobenzaldehyde (hereafter Target-CHO ), impurities are rarely random; they are fingerprints of specific process failures.[1] The table below correlates observed analytical data with the root chemical cause.

Impurity Identification Matrix
Impurity TypeObserved Mass (GC-MS)NMR Signature (

H /

F)
Root Cause (Mechanism)
Des-bromo Analog (2,3-Difluorobenzaldehyde)

(Loss of Br)

H:
Extra aromatic proton signal.

F:
Simplified coupling pattern.[1]
Moisture Quench: Proton source (water) present during the lithiation step before DMF addition.[1]
Regioisomer (e.g., 2-Bromo-3,4-difluoro...)

(Same as Target)

F:
Distinct chemical shift (

ppm).

H:
Different splitting (ortho vs meta coupling).[1]
"Halogen Dance" / Regio-leakage: Reaction temperature exceeded -65°C, causing Lithium migration or non-selective deprotonation.[1]
Over-Oxidation (Carboxylic Acid)

(Broad peak on LC)

H:
Loss of -CHO peak (~10 ppm).IR: Broad -OH stretch (3000-2500 cm⁻¹).[1]
Air Exposure: The aldehyde is electron-deficient and highly susceptible to auto-oxidation during workup or storage.[1]
Dimer / Alcohol High MWLC-MS: Dimer mass peaks.[1]Incomplete Quench: Reaction of the lithiated species with the already-formed product (nucleophilic attack on aldehyde).[1]

Module 2: The "Halogen Dance" & Isomer Troubleshooting

The most insidious failure mode in this synthesis is the formation of regioisomers.[1] This is often driven by the Halogen Dance reaction, a base-catalyzed isomerization where the lithium atom migrates to a thermodynamically more stable position on the aromatic ring.[2]

Mechanism of Failure (Direct Lithiation Route)

If you synthesize Target-CHO via direct lithiation of 1-bromo-2,3-difluorobenzene:

  • Kinetic Product: Lithiation at C-4 (Ortho to Fluorine) is fast due to the inductive effect of Fluorine.[1]

  • Thermodynamic Product: If the temperature rises (e.g., > -60°C), the Lithium species may migrate to C-6 (Ortho to Bromine) or scramble the Bromine position entirely via the Halogen Dance mechanism.[1]

Visualizing the Pathway

The following diagram illustrates the divergence between the successful pathway and the impurity-generating pathways.

ReactionPathways SM Starting Material (1-Bromo-2,3-difluorobenzene) Li_Kinetic Kinetic Lithiation (at C-4 Position) SM->Li_Kinetic LDA / -78°C Li_Thermo Thermodynamic Isomer (Lithium Migration) Li_Kinetic->Li_Thermo Temp > -60°C (Halogen Dance) Target Target Product (4-Bromo-2,3-difluorobenzaldehyde) Li_Kinetic->Target + DMF Impurity_H Des-bromo Impurity (2,3-Difluorobenzaldehyde) Li_Kinetic->Impurity_H + H2O (Moisture) Impurity_Iso Regioisomer Impurity (Wrong Substitution) Li_Thermo->Impurity_Iso + DMF

Caption: Figure 1. Reaction pathways showing the origin of critical impurities.[1][2] High temperatures trigger the "Halogen Dance" (Red path), while moisture leads to debromination (Yellow path).

Module 3: Analytical Diagnostics (The "How")

Distinguishing the target from its isomers requires specific analytical protocols.[1] Standard C18 HPLC often fails to separate these positional isomers efficiently.

Protocol 1: F NMR Validation (Gold Standard)

Fluorine NMR is the most robust method for isomer detection due to the sensitivity of


F chemical shifts to the ortho/meta/para environment.[1]
  • Target-CHO: Expect two distinct Fluorine signals. The coupling constants (

    
    ) and (
    
    
    
    ) will confirm the 2,3-difluoro substitution pattern.[1]
  • Isomer Check: If you see "shadow" peaks shifted by 2-5 ppm, you have regioisomers.[1]

  • Reference Standard: Use 1-bromo-2,3-difluorobenzene as an internal standard to calibrate shifts if the product spectrum is ambiguous.

Protocol 2: GC-MS Separation

For routine monitoring, Gas Chromatography is superior to LC for this molecule due to its volatility.[1]

  • Column: DB-624 or equivalent (mid-polarity) is recommended over non-polar DB-1 to separate the polar aldehyde isomers.[1]

  • Method: Low Thermal Mass (LTM) GC has been shown to effectively separate bromofluorobenzaldehyde isomers where standard ramps fail [1].[1]

Module 4: Process Optimization & Troubleshooting

Scenario A: "I have high levels of Des-bromo impurity."
  • Diagnosis: Your lithiated intermediate (Ar-Li) was protonated before reacting with DMF.[1]

  • Fix:

    • Dry Solvents: Ensure THF is distilled over Sodium/Benzophenone or passed through an activated alumina column (< 50 ppm water).[1]

    • Atmosphere: Use a positive pressure Nitrogen/Argon line.[1] Do not rely on balloons for large-scale reactions.[1]

    • Reagent Quality: Titrate your n-BuLi or LDA immediately before use. Degraded base introduces hydroxides (water sources).[1]

Scenario B: "I see multiple aldehyde peaks (Isomers)."
  • Diagnosis: Loss of kinetic control.[1]

  • Fix:

    • Temperature Lock: The reaction must be kept below -75°C during the addition of the base.

    • Switch Strategy: If direct lithiation is failing, switch to the Bromine-Lithium Exchange route.[1]

      • Substrate: Start with 1,4-dibromo-2,3-difluorobenzene .[1][3]

      • Reagent: Use

        
         (Turbo Grignard) or 
        
        
        
        .[1]
      • Logic: The exchange of one Bromine for Lithium is far more regioselective than deprotonation, virtually eliminating isomer formation [2].[1]

Scenario C: "The product turns yellow/acidic upon storage."
  • Diagnosis: Auto-oxidation to 4-bromo-2,3-difluorobenzoic acid.[1]

  • Fix:

    • Storage: Store under Argon at 2-8°C.

    • Stabilizer: For long-term storage, consider storing as the acetal protected form, which is oxidation-resistant, and hydrolyzing it back to the aldehyde only when needed.[1]

Frequently Asked Questions (FAQ)

Q: Can I use HPLC to separate the acid impurity from the aldehyde? A: Yes. The carboxylic acid impurity is significantly more polar.[1]

  • Column: C18 Reverse Phase.[1][4][5]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1]

  • Result: The acid will elute much earlier than the aldehyde.[1] The aldehyde is relatively lipophilic.[1]

Q: Why is the color of my crude product dark brown? A: This usually indicates polymerization of THF (if strong Lewis acids were generated) or decomposition of the DMF-adduct. Ensure the acid quench (HCl) is performed cold and not allowed to exotherm violently.[1]

Q: Is the "Turbo Grignard" method really better than LDA? A: For this specific substrate, yes . The 1,4-dibromo-2,3-difluorobenzene route using


 allows for operation at slightly higher temperatures (e.g., -40°C) with better safety and selectivity profiles compared to the cryogenic (-78°C) LDA route [2].[1]

References

  • Analytical Methods (RSC):Development of LTM-GC method for separation of bromofluorobenzaldehyde isomers.

    • Source: [1]

  • Synthetic Process (ChemicalBook/Patents): Synthesis of 4-bromo-2,3-difluorobenzaldehyde via Grignard exchange.[1]

    • Source: [1]

  • Halogen Dance Mechanism: Mechanism of base-catalyzed halogen migration in arenes.[1]

    • Source:

  • Safety & Handling:SDS for 4-Bromo-2,3-difluorobenzaldehyde.

    • Source: [1]

Sources

Validation & Comparative

Comparison of fluorinated benzaldehyde isomers for liquid crystal synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

In the molecular engineering of thermotropic liquid crystals (LCs), the introduction of fluorine atoms is a pivotal strategy for tuning mesomorphic properties without drastically altering molecular shape. Unlike cyano (-CN) or nitro (-NO2) groups, the fluorine atom combines high electronegativity with a small van der Waals radius (1.47 Å), mimicking hydrogen sterically while inducing significant polarity.

This guide compares the three primary fluorinated benzaldehyde isomers—2-fluorobenzaldehyde (Ortho) , 3-fluorobenzaldehyde (Meta) , and 4-fluorobenzaldehyde (Para) —as precursors for Schiff base and ester-based liquid crystals.

Key Differentiators
Feature2-Fluorobenzaldehyde (Ortho)3-Fluorobenzaldehyde (Meta)4-Fluorobenzaldehyde (Para)
Dipole Orientation Lateral (Transverse)Lateral (Oblique)Longitudinal (Parallel)
Primary Effect Lowers Melting Point (

)
Suppresses Smectic PhaseEnhances Clearing Point (

)
Dielectric Anisotropy (

)
Negative or Weakly PositiveWeakly PositiveStrongly Positive
Viscosity Impact Moderate IncreaseModerate IncreaseLow / Minimal

Chemical & Physical Profile: Isomer Analysis

4-Fluorobenzaldehyde (Para-substitution)
  • Role: The 4-position aligns the C-F bond with the molecular long axis.

  • Mechanism: This extends the conjugation length and enhances the longitudinal dipole moment (

    
    ).
    
  • Outcome: Promotes strong nematic character and high clearing temperatures (N-I transition). It is the standard for high-

    
     mixtures required for Twisted Nematic (TN) displays.
    
2-Fluorobenzaldehyde (Ortho-substitution)
  • Role: Introduces a lateral dipole perpendicular to the long axis.

  • Mechanism: The lateral protrusion disrupts efficient molecular packing.

  • Outcome: Drastically lowers the melting point (

    
    ), often creating room-temperature liquid crystals. It is critical for generating Negative Dielectric Anisotropy  (
    
    
    
    ) materials used in Vertical Alignment (VA) modes.
3-Fluorobenzaldehyde (Meta-substitution)
  • Role: A compromise position that destabilizes the crystalline lattice more than the mesophase.

  • Mechanism: Provides "molecular broadening" similar to the 2-position but with a different dipole vector angle.

  • Outcome: Often used to suppress unwanted smectic phases in favor of a pure nematic range.

Experimental Synthesis Protocol

Target Compound: 4-((4-fluorobenzylidene)amino)phenyl alkanoate (Schiff Base LC). Rationale: Schiff bases (anils) are excellent model systems for evaluating the electronic effects of aldehyde precursors.

Materials
  • Precursor A: Fluorinated Benzaldehyde Isomer (10 mmol)

  • Precursor B: 4-Alkoxyaniline (e.g., 4-Butoxyaniline) (10 mmol)

  • Solvent: Absolute Ethanol (20 mL)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Workflow Diagram (DOT)

SynthesisWorkflow cluster_reaction Schiff Base Condensation Start Start: Equimolar Mixing Reflux Reflux (3-4 hrs) Temp: 78°C Start->Reflux + Cat. (AcOH) Cooling Cooling to RT Precipitation Reflux->Cooling Filtration Filtration & Washing (Cold EtOH) Cooling->Filtration Recryst Recrystallization (EtOH/Toluene) Filtration->Recryst Analysis Characterization (DSC, POM, NMR) Recryst->Analysis

Caption: Step-by-step synthesis workflow for fluorinated Schiff base liquid crystals.

Step-by-Step Procedure
  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of the chosen fluorinated benzaldehyde and 10 mmol of 4-alkoxyaniline in 20 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, facilitating nucleophilic attack by the amine.

  • Reflux: Attach a condenser and reflux the mixture at 78°C for 3-4 hours. Monitor reaction progress via TLC (eluent: 20% ethyl acetate in hexane).

  • Precipitation: Allow the solution to cool slowly to room temperature. If crystallization does not occur, cool further in an ice bath.

  • Purification: Filter the precipitate under vacuum. Wash the crude solid with cold ethanol (2 x 5 mL) to remove unreacted aldehyde.

  • Recrystallization: Recrystallize from hot ethanol (or an ethanol/toluene mix for higher solubility) until the melting point is constant.

Performance Matrix: Isomer Comparison

The following data represents a comparative analysis of Schiff base LCs derived from the three isomers coupled with a standard 4-butoxyaniline core.

Mesomorphic Properties[1][2]
  • Cr: Crystalline, N: Nematic, Sm: Smectic, I: Isotropic.

  • Note: Temperatures are illustrative averages based on homologous series.

Isomer SourcePhase Sequence (Heating)Melting Point (

)
Nematic Range
4-Fluorobenzaldehyde Cr

Sm

N

I
High (~60°C)Broad (~40°C)
3-Fluorobenzaldehyde Cr

N

I
Medium (~45°C)Moderate (~25°C)
2-Fluorobenzaldehyde Cr

N

I
Low (~30°C)Narrow (~15°C)
Dielectric & Viscosity Analysis
Property4-Fluoro (Para)2-Fluoro (Ortho)
Dielectric Anisotropy (

)
Positive (+5 to +8) Enhances parallel alignment with electric fields.Negative (-1 to -3) Lateral dipole opposes the long axis, enabling vertical alignment modes.
Rotational Viscosity (

)
Low Streamlined shape allows easy rotation.Medium-High Lateral fluorine increases rotational drag.
Threshold Voltage (

)
Lower High

reduces voltage requirements.
Higher Lower magnitude of

requires higher drive voltage.

Critical Selection Guide

Use 4-Fluorobenzaldehyde when:
  • Developing Twisted Nematic (TN) or Super Twisted Nematic (STN) displays.

  • You require a wide operating temperature range (high clearing point).

  • Low viscosity is a priority for fast switching speeds.

Use 2-Fluorobenzaldehyde (or 2,3-difluoro variants) when:
  • Developing Vertical Alignment (VA) mode displays (requires

    
    ).
    
  • You need to lower the melting point of a eutectic mixture without using non-mesogenic solvents.

  • You are synthesizing "bent-core" or banana-shaped liquid crystals.

Use 3-Fluorobenzaldehyde when:
  • You need to suppress smectic phases in a mixture to ensure a pure nematic display.

  • Fine-tuning the elastic constants (

    
    ) of the mixture.
    

References

  • Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews. Link

  • Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition. Link

  • Gray, G. W., & Hird, M. (1998). Liquid Crystals: Chemistry and Physics. Taylor & Francis. Link

  • BenchChem. (2025).[1] Application Note: The Role of 4-Fluorobenzaldehyde in Liquid Crystal Synthesis. BenchChem Protocols. Link

Sources

The Ortho-Meta Advantage: A Technical Guide to 2,3-Difluoro Substitution

[1]

Executive Summary

In the precise architecture of small molecule design, the 2,3-difluoro substitution pattern represents a privileged motif that offers distinct physicochemical advantages over its 2,4-, 2,6-, and 3,4-isomers. While 4-fluorination is often a default for metabolic blocking, the 2,3-pattern provides a unique "Ortho-Meta" synergy.[1] This guide analyzes how this specific substitution drives performance in negative dielectric anisotropy liquid crystals (LCs) and conformational control in drug discovery , supported by experimental protocols and comparative data.

Part 1: Physicochemical Profiling & Materials Science

The most commercially significant application of the 2,3-difluoro motif lies in materials science, specifically in the design of Liquid Crystals (LCs) for Vertical Alignment (VA) displays.

Dielectric Anisotropy ( )

Unlike the 3,4-difluoro pattern, which typically induces a positive dielectric anisotropy (parallel to the molecular axis), the 2,3-difluoro pattern generates a strong negative dielectric anisotropy .

  • Mechanism: The dipole moments of the two fluorine atoms at positions 2 and 3 vectorially sum to create a net dipole perpendicular to the long molecular axis of the benzaldehyde/phenyl ring.

  • Application: This perpendicular dipole is the critical requirement for VA-mode LCDs, where molecules must align perpendicular to the electric field.

Electronic Density and Reactivity

The 2,3-substitution creates a unique electronic environment for the aldehyde carbonyl group:

  • Inductive Effect (-I): Both fluorines exert strong electron withdrawal.[1][2][3] The C2 (ortho) fluorine has a direct inductive impact on the carbonyl carbon, increasing its electrophilicity significantly compared to the 3,4-isomer.

  • Dipole Repulsion: The C2-fluorine and the carbonyl oxygen (in the s-cis conformation) experience dipolar repulsion, often forcing the carbonyl group out of coplanarity or favoring the s-trans conformation, which alters binding kinetics in protein pockets.

Visualization: Electronic & Dipole Logic

Gcluster_0Substitution Pattern EffectsPattern232,3-Difluoro PatternDipolePerpNet Dipole Perpendicular to AxisPattern23->DipolePerpVector SumPattern343,4-Difluoro PatternDipoleParaNet Dipole Parallel to AxisPattern34->DipoleParaVector SumNegDielectricNegative DielectricAnisotropy (VA Mode)DipolePerp->NegDielectricPosDielectricPositive DielectricAnisotropy (TN Mode)DipolePara->PosDielectric

Figure 1: Decision logic for selecting fluoro-patterns based on desired dielectric properties.

Part 2: Medicinal Chemistry Applications[4]

In drug design, the 2,3-difluoro motif is not merely a bioisostere but a tool for metabolic steering and conformational locking .

Metabolic Stability (The "Soft Spot" Blockade)

Cytochrome P450 enzymes frequently attack electron-rich aromatic rings.[1][3]

  • The 2,3-Advantage: By blocking the ortho and meta positions, this pattern protects the ring from oxidative defluorination and hydroxylation at the most metabolically vulnerable sites adjacent to the linker.

  • Case Study: Rimegepant (Nurtec ODT): This FDA-approved CGRP receptor antagonist utilizes a 2,3-difluorophenyl moiety.[1][4] The specific placement of fluorines at 2 and 3 is critical for optimizing the binding affinity within the hydrophobic pocket of the CGRP receptor while preventing rapid metabolic clearance.[3]

Conformational Control (The Ortho Effect)

The C2-fluorine introduces a steric and electrostatic barrier that restricts the rotation of the phenyl ring relative to its substituent (e.g., the aldehyde or a biaryl bond).

  • Result: This "locks" the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target protein.[3]

Part 3: Comparative Performance Data

The following table contrasts the 2,3-difluoro pattern with common alternatives.

Feature2,3-Difluoro 2,4-Difluoro 3,4-Difluoro Scientific Rationale
Dielectric Anisotropy Negative (

)
Weakly PositivePositive (

)
Vector sum of C-F dipoles relative to molecular axis.[1]
Metabolic Stability High (Blocks ortho/meta)High (Blocks ortho/para)Moderate (Exposes ortho)2,3-pattern protects oxidative sites adjacent to functional groups.
Carbonyl Electrophilicity Very High HighModerateInductive effect of C2-F is strongest on the carbonyl carbon.[1][3]
Steric Profile Asymmetric AsymmetricSymmetric (at C1-C4 axis)2,3-pattern leaves the para position open for linear extension (crucial for LCs).[1]

Part 4: Experimental Protocols

Protocol: Regioselective Synthesis of 2,3-Difluorobenzaldehyde

Rationale: Direct electrophilic formylation of 1,2-difluorobenzene is challenging due to directing group competition.[3] The most reliable, self-validating method is Ortho-Lithiation .[1]

Reagents:

  • 1,2-Difluorobenzene (1.0 eq)

  • n-Butyllithium (1.1 eq, 2.5M in hexanes)

  • N,N-Dimethylformamide (DMF) (1.2 eq)

  • Dry THF (Solvent)

Step-by-Step Workflow:

  • Cryogenic Setup: Flame-dry a 3-neck round bottom flask under Argon. Add dry THF and 1,2-difluorobenzene. Cool to -78°C .[1][3]

    • Critical Control Point: Temperature must remain below -70°C to prevent benzyne formation (elimination of LiF).[1][3]

  • Lithiation: Add n-BuLi dropwise over 30 minutes.

    • Mechanism:[4][5] The C-H bond at position 3 is acidified by the adjacent C2-F and C1-F inductive effects.[1] Lithiation occurs exclusively at C3 (ortho to fluorine).[3]

  • Formylation: Stir for 1 hour at -78°C. Add DMF dropwise. The solution will turn pale yellow.[3]

  • Quench: Allow to warm to 0°C and quench with saturated NH₄Cl solution.

  • Isolation: Extract with EtOAc, wash with brine, dry over MgSO₄. Purify via vacuum distillation (bp ~65-68°C at 10 mmHg).

Visualization: Synthesis Workflow

SynthesisStart1,2-Difluorobenzene(THF, -78°C)Reagent1Add n-BuLi(Ortho-Lithiation)Start->Reagent1Intermediate[2,3-Difluorophenyllithium](Unstable > -70°C)Reagent1->Intermediate Selective DeprotonationReagent2Add DMF(Formylation)Intermediate->Reagent2 Nucleophilic AttackProduct2,3-DifluorobenzaldehydeReagent2->Product Hydrolysis

Figure 2: Regioselective synthesis pathway via ortho-lithiation.[1]

References

  • Hird, M. (2007).[3] "Fluorinated Liquid Crystals: Properties and Applications." Chemical Society Reviews.[3] Link

    • Validates the negative dielectric anisotropy of 2,3-difluoro systems.
  • Biohaven Pharmaceuticals. (2020).[3] "Rimegepant (Nurtec ODT) Prescribing Information." FDA Access Data. Link

    • Confirms the use of the 2,3-difluorophenyl moiety in approved therapeutics.[6]

  • Meanwell, N. A. (2018).[3] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

    • Source for metabolic stability and conformational effects of ortho-fluorine substitution.[1]

  • Lidert, Z., et al. (2021).[3] "Synthesis of 2,3-Difluorobenzaldehyde via Lithiation." Organic Process Research & Development. Link

    • Supports the lithi

Spectroscopic Comparison Guide: Bromodifluorobenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, particularly in the synthesis of fluorinated bioactive scaffolds, bromodifluorobenzaldehydes serve as critical linchpins. The bromine atom facilitates cross-coupling (e.g., Suzuki-Miyaura), while the aldehyde group functions as a versatile electrophile. However, the exact regiochemistry of the fluorine atoms profoundly influences metabolic stability, lipophilicity, and downstream reaction kinetics.

This guide provides a definitive spectroscopic comparison between the two most commercially relevant isomers: 4-Bromo-2,6-difluorobenzaldehyde (Symmetric) and 2-Bromo-4,5-difluorobenzaldehyde (Asymmetric). Misidentification of these isomers often leads to regioisomeric impurities that are difficult to separate in late-stage synthesis. We present a self-validating protocol using NMR (


H, 

F) to unambiguously distinguish them.

Structural Analysis & Isomer Overview

The primary distinction lies in the symmetry of the molecule relative to the aldehyde carbonyl group.

FeatureIsomer A: 4-Bromo-2,6-difluorobenzaldehyde Isomer B: 2-Bromo-4,5-difluorobenzaldehyde
Structure Symmetric (C2v point group approx.)Asymmetric (C1 point group)
F-Position Ortho-Ortho (relative to CHO)Meta-Para (relative to CHO)
Electronic Environment Aldehyde is flanked by two Fluorines.Aldehyde is flanked by Bromine and Hydrogen.[1]
Key Application Precursor for symmetric biaryls; fluorinated linkers.Precursor for fused heterocycles (e.g., quinolines).

Spectroscopic Profiling (The "Fingerprint")

Proton NMR ( H NMR)

The most immediate diagnostic "tell" is the multiplicity of the aldehyde proton (


 ppm).
  • 4-Bromo-2,6-difluorobenzaldehyde: The aldehyde proton is coupled to two equivalent ortho-fluorine atoms via through-space and 4-bond (

    
    )  coupling.
    
    • Signal: Triplet (t)[2][3]

    • Coupling Constant (

      
      ): 
      
      
      
      Hz
    • Shift:

      
       ppm (Deshielded by ortho-F).
      
  • 2-Bromo-4,5-difluorobenzaldehyde: The aldehyde proton has no ortho-fluorines. The closest fluorine is at the C4/C5 position (meta/para).

    • Signal: Singlet (s) or doublet (d) with very small coupling (

      
       Hz).
      
    • Shift:

      
       ppm.
      
Fluorine NMR ( F NMR)

F NMR is the gold standard for confirmation due to its high sensitivity and wide chemical shift dispersion.
  • 4-Bromo-2,6-difluorobenzaldehyde:

    • Pattern: Single signal (Singlet or doublet if H-coupled).

    • Reasoning: The two fluorine atoms are chemically equivalent due to the axis of symmetry.

  • 2-Bromo-4,5-difluorobenzaldehyde:

    • Pattern: Two distinct signals .

    • Reasoning: The fluorine atoms are in chemically distinct environments. You will observe two separate multiplets with differing chemical shifts (typically separated by >5 ppm).

Summary Data Table
Spectroscopic Parameter4-Bromo-2,6-difluorobenzaldehyde2-Bromo-4,5-difluorobenzaldehyde

H NMR (CHO Peak)
Triplet (

ppm)
Singlet/Doublet (

ppm)

F NMR Signals
1 Signal (Symmetric)2 Signals (Asymmetric)
IR Carbonyl (

)

cm


cm

Melting Point

°C

°C

Experimental Protocol: The "Decision Tree" Workflow

To ensure data integrity, follow this standardized sample preparation protocol.

Reagents:

  • Solvent:

    
     (Chloroform-d) or Acetone-
    
    
    
    . Note: Avoid DMSO-
    
    
    if possible for crude checks as it can broaden exchangeable protons, though it is acceptable for pure samples.
  • Reference: TMS (Tetramethylsilane) or internal solvent residual peak.

Step-by-Step:

  • Sample Prep: Dissolve ~10 mg of the analyte in 0.6 mL of

    
    . Ensure the solution is clear; filter if necessary to remove inorganic salts (KBr/LiBr) from synthesis.
    
  • Acquisition: Run a standard proton scan (16 scans) and a fluorine scan (unlocked or proton-coupled).

  • Analysis: Focus strictly on the 9.5 – 10.5 ppm region in

    
    H NMR and the -100 to -130 ppm  region in 
    
    
    
    F NMR.
Visualization: Identification Decision Tree

G Start Unknown Bromodifluorobenzaldehyde Sample RunNMR Acquire 1H NMR (CDCl3) Start->RunNMR CheckCHO Analyze Aldehyde Region (9.5 - 10.5 ppm) RunNMR->CheckCHO Triplet Signal is a TRIPLET (J ~ 8 Hz) CheckCHO->Triplet Coupling to 2 ortho-F Singlet Signal is a SINGLET or Doublet (< 2 Hz) CheckCHO->Singlet No ortho-F coupling Check19F_A Confirm with 19F NMR Triplet->Check19F_A Check19F_B Confirm with 19F NMR Singlet->Check19F_B ResultA IDENTIFIED: 4-Bromo-2,6-difluorobenzaldehyde (Symmetric) Check19F_A->ResultA Single 19F Peak ResultB IDENTIFIED: 2-Bromo-4,5-difluorobenzaldehyde (Asymmetric) Check19F_B->ResultB Two 19F Peaks

Figure 1: Logical workflow for distinguishing bromodifluorobenzaldehyde isomers using NMR spectroscopy.

Expert Insight: Common Pitfalls

The "Acid" Trap

Bromobenzaldehydes oxidize easily in air to their corresponding benzoic acids.

  • Observation: A broad singlet appearing downfield at 11.0 – 13.0 ppm .

  • Differentiation: Do not confuse this with the aldehyde peak. The acid proton is exchangeable (

    
     shake) and usually much broader. If you see this, your sample is degrading.
    
  • Corrective Action: Purify via a short silica plug (Hexane/EtOAc) or recrystallize before using in sensitive metal-catalyzed couplings.

The "Roofing" Effect

In the 2,6-difluoro isomer, if the field strength is low (<300 MHz), the triplet may appear distorted due to second-order effects ("roofing"), where the outer legs of the triplet are smaller than the center. Always integrate the signal; it should correspond to 1H .[4]

References

  • ChemicalBook. (2025). 4-Bromo-2,6-difluorobenzaldehyde Spectral Data and Properties. Retrieved from

  • Royal Society of Chemistry. (2014). Supplementary Information: Synthesis and Characterization of Fluorinated Benzaldehydes. Chem. Commun. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 2,6-Difluorobenzaldehyde.[1][2][5][6][7][8] Retrieved from

  • University of Colorado Boulder. (2023). NMR Spectroscopy: 19F Chemical Shifts and Coupling Constants. Retrieved from

Sources

Comparative Reactivity Guide: Bromo- vs. Chloro-difluorobenzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity Comparison of Bromo- vs. Chloro-difluorobenzaldehydes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Halogen Decision Matrix

In medicinal chemistry, bromo-difluorobenzaldehydes and chloro-difluorobenzaldehydes serve as critical linchpins for constructing fluorinated bioactive scaffolds. While they share the core difluorobenzaldehyde pharmacophore—often used to modulate metabolic stability and lipophilicity—their halogen substituents (Br vs. Cl) dictate entirely different synthetic strategies.

This guide analyzes the reactivity divergence between these two classes, focusing on three primary axes: Palladium-Catalyzed Cross-Coupling , Lithium-Halogen Exchange , and Nucleophilic Aromatic Substitution (


) .
Quick Selection Guide
FeatureBromo-difluorobenzaldehyde Chloro-difluorobenzaldehyde
C–X Bond Energy Weak (~68 kcal/mol)Strong (~81 kcal/mol)
Pd-Coupling (Suzuki) Excellent (Standard Ligands)Good (Requires Electron-Rich Ligands)
Li-Halogen Exchange Rapid, Low Temp (-78°C)Sluggish, often requires > -40°C
Cost/Availability Generally HigherGenerally Lower
Primary Use Case Early-stage functionalization; complex core synthesis.Late-stage diversification; cost-sensitive scale-up.

Mechanism 1: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The most common application for these substrates is the installation of biaryl motifs via Suzuki coupling. The choice between Br and Cl fundamentally changes the rate-limiting step of the catalytic cycle.

The Mechanistic Divergence
  • Bromo-Analogs: The C–Br bond undergoes rapid oxidative addition to Pd(0). This step is rarely rate-limiting, allowing the use of standard, air-stable catalysts like

    
     or 
    
    
    
    .
  • Chloro-Analogs: The stronger C–Cl bond makes oxidative addition the bottleneck. Successful coupling requires electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, or Buchwald precatalysts) to increase the electron density on the palladium center and facilitate bond insertion.

Comparative Protocol: Suzuki Coupling of 4-Halo-2,6-difluorobenzaldehyde

Objective: Synthesis of a biphenyl intermediate.

Method A: Bromo-Substrate (Standard Conditions)
  • Reagents: 4-Bromo-2,6-difluorobenzaldehyde (1.0 eq), Arylboronic acid (1.2 eq),

    
     (2.0 eq).
    
  • Catalyst:

    
     (3 mol%).
    
  • Solvent: Dioxane/Water (4:1).

  • Conditions: Heat to 80°C for 4 hours.

  • Outcome: High conversion (>90%) is typical due to facile oxidative addition.

Method B: Chloro-Substrate (Advanced Conditions)
  • Reagents: 4-Chloro-2,6-difluorobenzaldehyde (1.0 eq), Arylboronic acid (1.5 eq),

    
     (2.0 eq).
    
  • Catalyst:

    
     (1 mol%) + XPhos  (2 mol%) OR Pd-XPhos G3 Precatalyst.
    
  • Solvent: THF/Water (10:1).

  • Conditions: Heat to 60–80°C for 12–24 hours.

  • Outcome: Requires longer reaction times; catalyst choice is critical to prevent homocoupling or dehalogenation.

Visualization: Catalytic Cycle & Energy Barrier

The following diagram illustrates the kinetic advantage of the bromo-substrate in the oxidative addition step.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd_Br Oxidative Addition (Br) FAST (Low Barrier) Pd0->OxAdd_Br Br-Substrate OxAdd_Cl Oxidative Addition (Cl) SLOW (High Barrier) Pd0->OxAdd_Cl Cl-Substrate Int_PdII Pd(II)-Ar-X Complex OxAdd_Br->Int_PdII OxAdd_Cl->Int_PdII Requires Ligand Acceleration Transmetal Transmetallation (Boronic Acid + Base) Int_PdII->Transmetal RedElim Reductive Elimination (Product Release) Transmetal->RedElim RedElim->Pd0 Regenerate Catalyst

Figure 1: The Suzuki catalytic cycle highlighting the oxidative addition bottleneck for chloro-substrates.

Mechanism 2: Lithium-Halogen Exchange (The "Protection" Trap)

This pathway highlights the most severe divergence. While aryl bromides are excellent substrates for Li-halogen exchange, the presence of the aldehyde functionality creates a "chemoselectivity trap."

The Challenge

Organolithium reagents (n-BuLi) are nucleophiles that will attack the aldehyde carbonyl (1,2-addition) faster than they will exchange with a Chlorine atom.

  • Bromo-Advantage: The Br/Li exchange is extremely fast (often faster than carbonyl addition at -100°C), but protecting the aldehyde is still the standard "Safe Protocol."

  • Chloro-Disadvantage: The Cl/Li exchange is too slow. The aldehyde must be protected, and even then, forcing conditions (t-BuLi, higher temps) are often required, leading to benzyne formation or decomposition.

Recommended Workflow: Bromo-Selective Functionalization

Use this route when introducing an electrophile (E+) other than a boronic acid (e.g., formylation, carboxylation).

  • Step 1: Protection. Convert 4-bromo-2,6-difluorobenzaldehyde to its acetal using ethylene glycol and pTSA (cat.) in refluxing toluene.

    • Why? Prevents n-BuLi attack on the carbonyl.

  • Step 2: Exchange. Treat the acetal with n-BuLi (1.1 eq) in THF at -78°C .

    • Observation: The Bromo-acetal undergoes clean exchange to the Aryl-Lithium species within 15 minutes.

    • Note: The Chloro-analog would remain largely unreacted or undergo non-specific deprotonation (ortho-lithiation) under these conditions.

  • Step 3: Trapping. Add Electrophile (e.g.,

    
    , DMF, 
    
    
    
    ).
  • Step 4: Deprotection. Acidic hydrolysis (HCl/THF) restores the aldehyde.

Mechanism 3: Nucleophilic Aromatic Substitution ( )

In highly fluorinated systems, the halogen (Br or Cl) often acts as an electronic modifier rather than the leaving group. The fluorine atoms, activated by the ortho/para electron-withdrawing groups (EWG), are the primary sites of displacement.

Reactivity Hierarchy
  • Leaving Group Ability:

    
    .
    
  • Activating Effect: The aldehyde is the primary activator (EWG). The halogen at the meta-position (relative to the aldehyde) provides secondary activation via induction.

  • Comparison: Since Chlorine is more electronegative than Bromine (

    
     vs 
    
    
    
    ), Chloro-difluorobenzaldehydes are slightly more activated toward
    
    
    attack at the fluorine positions.
Experimental Data: Amine Displacement

Reaction: Displacement of ortho-fluorine by morpholine in DMSO at 25°C.

SubstrateRelative Rate (

)
Observation
4-Chloro-2,6-difluorobenzaldehyde 1.2Slightly faster due to stronger -I effect of Cl.
4-Bromo-2,6-difluorobenzaldehyde 1.0Baseline reactivity.
2,4,6-Trifluorobenzaldehyde 350.0F is a far superior activator than Cl/Br.

Insight: If your goal is to functionalize the ring with an amine, the choice between Br and Cl has minimal impact on the reaction rate. Choose based on subsequent steps (e.g., do you need to couple the halogen later?).

SNAr Substrate Difluoro-Benzaldehyde (Br or Cl substituted) Complex Meisenheimer Complex (Stabilized by EWGs) Substrate->Complex Addition (Slow) Nucleophile Nucleophile (R-NH2) Nucleophile->Complex Product Amino-Fluoro-Benzaldehyde (+ HF) Complex->Product Elimination (Fast)

Figure 2: The


 pathway.[1] Note that the Br/Cl substituent remains intact, serving only to electronically activate the ring.

References

  • BenchChem Technical Support. (2025). Comparative Reactivity of Bromo vs. Chloro Derivatives. Retrieved from

  • Schoepfer, J., et al. (2018). Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1. Journal of Medicinal Chemistry. Retrieved from

  • National University of Singapore. (2025).[2] Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily. Retrieved from

  • Bailey, W. F., & Patricia, J. J. (1988).[3][4] The Mechanism of Lithium-Halogen Exchange. Journal of Organometallic Chemistry. Retrieved from

  • Martins, et al. (2023).[5][6] Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Retrieved from

Sources

Comparative Guide: NMR Characterization of 4-Bromo-2,3-difluorobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of NMR characterization strategies for 4-Bromo-2,3-difluorobenzaldehyde and its downstream reaction products. It is designed for medicinal chemists and analytical scientists requiring definitive structural elucidation of polyfluorinated scaffolds.

Executive Summary: The Analytical Challenge

4-Bromo-2,3-difluorobenzaldehyde is a high-value pharmacophore used in the synthesis of FGFR1 inhibitors and liquid crystal displays. Its structure offers two distinct reactive handles:

  • Electrophilic Fluorines (C2/C3): Susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
  • Aryl Bromide (C4): A handle for Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura).

The Problem: Standard


H NMR is often insufficient for verifying reaction outcomes. The molecule has only two aromatic protons. If a reaction displaces a fluorine or couples at the bromine, the remaining proton signals often appear as ambiguous doublets or multiplets that do not definitively prove regioselectivity (e.g., distinguishing C2-substitution from C3-substitution).

The Solution: This guide compares the "Standard"


H-centric workflow against the "Advanced" 

F-centric workflow, demonstrating why

F NMR
and

F-

H HOESY
are the superior alternatives for this scaffold.

Reaction Pathways & Regioselectivity

To understand the characterization needs, we must first map the potential products. The 2,3-difluoro motif directs nucleophiles preferentially to the C2 position (ortho to the electron-withdrawing aldehyde), but steric hindrance can occasionally force substitution at C3.

Workflow Visualization

The following diagram illustrates the divergent reaction pathways and the critical isomers that must be distinguished.

ReactionPathways SM Starting Material 4-Bromo-2,3-difluorobenzaldehyde SnAr_Cond Condition A: Nucleophile (Nu-H) Base, Heat (SnAr) SM->SnAr_Cond Suzuki_Cond Condition B: R-B(OH)2, Pd(0) (Suzuki Coupling) SM->Suzuki_Cond Prod_C2 Major Product (C2-Subst.) 4-Bromo-3-fluoro-2-Nu-benzaldehyde SnAr_Cond->Prod_C2 Preferred (Ortho activation) Prod_C3 Minor Isomer (C3-Subst.) 4-Bromo-2-fluoro-3-Nu-benzaldehyde SnAr_Cond->Prod_C3 Rare (Steric/Electronic mismatch) Prod_C4 Coupling Product (C4-Subst.) 4-Aryl-2,3-difluorobenzaldehyde Suzuki_Cond->Prod_C4 Chemoselective at Br

Figure 1: Divergent synthesis pathways. The primary analytical challenge is distinguishing the C2-substituted product from the C3-isomer and the C4-coupled product.

Comparative Analysis: H vs. F NMR Performance[1][2][3]

Method A: Standard H NMR (The Control)

Status: Essential but Insufficient.

In the starting material, the two aromatic protons (H5 and H6) appear as a complex multiplet due to coupling with each other (


) and the two fluorine atoms (

).
  • Limitation: Upon

    
     reaction at C2, one fluorine is lost. The remaining spectrum shows two doublets. This pattern is identical to what would be seen if the reaction occurred at C3. 
    
    
    
    H NMR cannot easily distinguish the 2-Nu-3-F isomer from the 2-F-3-Nu isomer without complex NOE experiments.
Method B: F-Centric Analysis (The Superior Alternative)

Status: Definitive & Self-Validating.


F NMR provides a direct probe of the aromatic core. The chemical shift and coupling constants (

) serve as a "fingerprint" for the substitution pattern.
Key Diagnostic Parameter: The

Coupling[1]
  • Starting Material (2,3-difluoro): Shows a characteristic ortho-coupling constant (

    
    ).
    
  • Suzuki Product (2,3-difluoro): Retains the

    
     coupling.
    
  • 
     Product (Mono-fluoro):  The 
    
    
    
    coupling disappears completely. This is a binary (Yes/No) confirmation of fluorine displacement.
Comparative Data Table

The following table contrasts the expected spectral data for the starting material against its primary reaction products.

FeatureStarting Material (SM)

Product (C2-Subst.)
Suzuki Product (C4-Subst.)
Formula



(e.g., Ph)

F Signals
2 distinct signals 1 signal 2 distinct signals

F Shift (

)

to

ppm
Shift varies by Nu

to

ppm

Coupling
Yes (

Hz)
None Yes (

Hz)

H CHO Signal
Doublet (due to

)
Singlet (usually)Doublet (due to

)
Diagnostic Value Reference StandardLoss of F-F coupling confirms

.[2][3][4]
Retention of F-F coupling confirms C4 reaction.

Technical Note: The aldehyde proton (CHO) in the SM often appears as a doublet (


) due to coupling with the ortho-fluorine (F2). If 

occurs at C2, this coupling is lost, and the CHO signal collapses to a singlet. This is a rapid diagnostic check.

Experimental Protocol: Characterization Workflow

To ensure scientific integrity, follow this step-by-step characterization logic. This protocol assumes the isolation of a crude reaction product.[5]

Step 1: F NMR Prescreen (The "Go/No-Go" Test)

Rationale: Quickest way to determine if the Fluorine core is intact.

  • Dissolve ~10 mg of sample in

    
    .
    
  • Acquire a non-decoupled

    
    F spectrum (sweep width > 200 ppm).
    
  • Analysis:

    • Two Signals with satellites? The 2,3-difluoro core is intact. (Likely Suzuki product or unreacted SM).

    • One Signal?

      
       has occurred.[6]
      
Step 2: H NMR Confirmation

Rationale: Confirm the presence of the nucleophile or coupling partner.

  • Acquire standard

    
    H spectrum (16 scans).
    
  • Check CHO Region (9.5 - 10.5 ppm):

    • Singlet: Suggests loss of ortho-Fluorine (C2-substitution).

    • Doublet: Suggests ortho-Fluorine is present (C3-substitution or C4-coupling).

Step 3: Definitive Assignment (HOESY)

Rationale: If the result is ambiguous (e.g., distinguishing C2 vs C3 substitution), use 2D NMR.

  • Run a

    
    F-
    
    
    
    H HOESY
    (Heteronuclear Overhauser Effect Spectroscopy).
  • Logic:

    • If the remaining Fluorine shows a cross-peak to the Aldehyde proton, the Fluorine is at C2 . (Therefore, reaction happened at C3).

    • If NO cross-peak to CHO is observed, the Fluorine is at C3 . (Therefore, reaction happened at C2).

Logic Tree Diagram

NMR_Logic Start Analyze Crude Product (19F NMR) CountF Count 19F Signals Start->CountF TwoF Two Signals Found CountF->TwoF 2 Signals OneF One Signal Found CountF->OneF 1 Signal CheckJ Check J(F-F) TwoF->CheckJ CheckCHO Check 1H CHO Splitting OneF->CheckCHO Suzuki Conclusion: Suzuki Product (C4) (Core Intact) CheckJ->Suzuki J ~ 20Hz Present SnAr_C2 Conclusion: SnAr at C2 (Ortho-F Lost) CheckCHO->SnAr_C2 CHO = Singlet (No H-F coupling) SnAr_C3 Conclusion: SnAr at C3 (Meta-F Lost) CheckCHO->SnAr_C3 CHO = Doublet (H-F coupling remains)

Figure 2: Decision logic for structural assignment based on spectral features.

References

  • WuXi AppTec. "Highly Regioselective SnAr of a Polyhalogenated Benzaldehyde." QM Magic Class, Chapter 35. (Discusses regioselectivity in 2,3,6-trifluoro-4-bromo-benzaldehyde).

  • ChemicalBook. "Synthesis and Application of 2,3-Difluorobromobenzene." (Provides foundational NMR data for the 2,3-difluoro-bromo motif).

  • BenchChem. "A Comparative Analysis of the 1H NMR Spectrum of 4-Bromobenzaldehyde." (Baseline data for the non-fluorinated scaffold).

  • University of California, Santa Barbara (UCSB). "19F Chemical Shifts and Coupling Constants." (Authoritative reference for J-coupling values).

  • Royal Society of Chemistry. "Synthesis and characterization of fluorinated benzaldehyde derivatives." Chem. Commun., 2014, 50, 2330–2333.[7]

Sources

Comparing the dielectric anisotropy of liquid crystals from different benzaldehyde precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

In the design of thermotropic liquid crystals (LCs), the dielectric anisotropy (


)  is a governing parameter that dictates the electro-optic response, threshold voltage (

), and switching speed of a display device.

is defined as the difference between the dielectric permittivity parallel (

) and perpendicular (

) to the molecular director (

):

[1]

The magnitude and sign of


 are intrinsically linked to the molecular dipole moment and its angle relative to the long molecular axis. Benzaldehyde precursors  serve as a critical synthetic entry point for introducing these dipole moments into the rigid core of mesogens, particularly in Schiff base (imine)  and ester-based  LCs.

This guide objectively compares three distinct benzaldehyde precursors, analyzing how their substituent electronic effects translate into the macroscopic dielectric performance of the final LC material.

Precursor Comparative Analysis

The choice of benzaldehyde precursor determines the polar head group or lateral substitution pattern of the mesogen. We compare three industry-standard precursors representing distinct dielectric classes.

Candidate A: 4-Cyanobenzaldehyde
  • Role: Generator of Strong Positive Anisotropy (

    
    ).
    
  • Mechanism: The cyano (-CN) group is a strong electron-withdrawing group with a substantial dipole moment (~3.9 D) aligned parallel to the long molecular axis.

  • Outcome: When incorporated into a Schiff base (e.g., 4-cyanobenzylidene-4'-alkoxyaniline), it induces a large longitudinal dipole. This results in

    
    , making these materials ideal for Twisted Nematic (TN)  displays which require positive 
    
    
    
    to align with the electric field.
Candidate B: 3,4-Difluorobenzaldehyde
  • Role: Generator of Negative Anisotropy (

    
    ).
    
  • Mechanism: Fluorine atoms are highly electronegative but have a small van der Waals radius. Placing them in the 3,4-positions creates a net dipole moment perpendicular to the molecular long axis.

  • Outcome: The lateral dipoles increase

    
     while leaving 
    
    
    
    relatively unaffected. This results in negative
    
    
    , essential for Vertical Alignment (VA) modes where the electric field reorients molecules perpendicular to the field lines.
Candidate C: 4-Alkoxybenzaldehyde
  • Role: Baseline / Low Anisotropy Tuner.

  • Mechanism: The alkoxy group (-OR) is electron-donating. While it contributes to the dipole, the vector is often at an angle (due to the ether linkage geometry) and is weaker than -CN.

  • Outcome: These precursors typically yield LCs with small positive or near-zero

    
    . They are primarily used to adjust melting points, viscosity, and mesophase stability rather than to drive the electro-optic switching threshold.
    
Summary of Dielectric Performance
PrecursorSubstituent EffectDipole OrientationResulting

Primary Application
4-Cyanobenzaldehyde Strong Electron WithdrawingLongitudinal (

)
High Positive (+10 to +20) TN / IPS Displays
3,4-Difluorobenzaldehyde Lateral ElectronegativityTransverse (

)
Negative (-2 to -6) VA (Vertical Alignment)
4-Alkoxybenzaldehyde Electron DonatingAngled / WeakLow Positive (+0.5 to +2) Viscosity/Phase Tuner

Synthetic Workflow: Schiff Base Condensation

To evaluate these precursors, they are typically reacted with a standard aniline (e.g., 4-butylaniline) to form the mesogenic core. The following workflow ensures high purity, which is critical because ionic impurities can artificially inflate dielectric loss.

Causality in Synthesis:

  • Acid Catalyst: Promotes the electrophilic attack of the carbonyl carbon.

  • Dehydration: Removal of water is thermodynamically required to drive the equilibrium toward the imine product.

SynthesisWorkflow Precursor Benzaldehyde Precursor (R-CHO) Mixing Reflux in Ethanol (Cat. Glacial Acetic Acid) Precursor->Mixing Amine Aniline Derivative (R'-NH2) Amine->Mixing Reaction Condensation (- H2O) Mixing->Reaction Heat Crystallization Recrystallization (Ethanol/Hexane) Reaction->Crystallization Cooling FinalProduct Schiff Base LC (Imine Linkage) Crystallization->FinalProduct Purification

Figure 1: Synthetic pathway for converting benzaldehyde precursors into liquid crystalline Schiff bases.

Experimental Protocol: Dielectric Spectroscopy

To objectively measure


, we utilize the Parallel Plate Capacitance Method . This protocol is self-validating by requiring measurements in two orthogonal alignment states.
Materials & Equipment[10]
  • LCR Meter: Agilent/Keysight E4980A or equivalent (Range: 20 Hz – 2 MHz).

  • LC Cells: Two commercial ITO-coated glass cells (thickness

    
    ).
    
    • Cell A: Homogeneous (Planar) Alignment (polyimide rubbed parallel).

    • Cell B: Homeotropic (Vertical) Alignment (silane treated).

  • Temperature Controller: Hot stage with 0.1°C precision.

Step-by-Step Methodology
  • Empty Cell Calibration: Measure the capacitance of the empty cells (

    
    ) to determine the geometric capacitance factor (
    
    
    
    ).
    
    
  • Sample Filling: Fill the LC cells via capillary action at a temperature slightly above the clearing point (isotropic phase) to strictly avoid air bubbles. Cool slowly (1°C/min) to the nematic phase.

  • Measurement of

    
     and 
    
    
    
    :
    • Case 1 (Positive

      
       Material): 
      
      • In a Homeotropic cell , the director

        
         is perpendicular to the glass plates (parallel to the electric field 
        
        
        
        ). The measured capacitance
        
        
        yields
        
        
        .
      • In a Planar cell ,

        
         is parallel to the glass (perpendicular to 
        
        
        
        ). The measured capacitance yields
        
        
        .
    • Case 2 (Negative

      
       Material): 
      
      • The orientation is reversed. Validation requires applying a magnetic field (

        
        ) if surface alignment is insufficient, but using pre-aligned cells is standard.
        
  • Calculation:

    
    
    
    
    
  • Frequency Sweep: Perform a sweep from 100 Hz to 100 kHz.

    • Validation Check: The real part of permittivity (

      
      ) should be constant in the low-frequency regime (static limit) before relaxation occurs. If 
      
      
      
      rises sharply at low frequencies (<100 Hz), ionic impurity conduction is contaminating the result.

DielectricMeasurement cluster_setup Measurement Setup cluster_data Data Output LC_Sample LC Sample Homeotropic Homeotropic Cell (n || E) LC_Sample->Homeotropic Planar Planar Cell (n ⟂ E) LC_Sample->Planar E_Para ε_parallel (Dielectric Constant ||) Homeotropic->E_Para Measure C E_Perp ε_perpendicular (Dielectric Constant ⟂) Planar->E_Perp Measure C Delta_E Δε = ε_para - ε_perp E_Para->Delta_E E_Perp->Delta_E

Figure 2: Logic flow for determining dielectric anisotropy using orthogonal alignment cells.

References

  • Dielectric anisotropy in liquid crystal mixtures. ResearchGate. [Link]

  • Introduction to Dielectric Measurements of Nematic Liquid Crystals. Lavrentovich Group, Kent State University. [Link]

  • Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. [Link][2]

  • Dielectric Properties of Liquid Crystals for Display and Sensor Applications. ResearchGate. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 4-Bromo-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the mandatory disposal and handling procedures for 4-Bromo-2,3-difluorobenzaldehyde (CAS: 644985-24-0). Unlike standard organic waste, this compound contains both bromine and fluorine. Improper disposal via standard non-halogenated organic waste streams can result in the release of hydrofluoric acid (HF) and hydrobromic acid (HBr) during incineration, damaging facility infrastructure and violating environmental compliance.

This protocol utilizes a Self-Validating System approach: every step includes a verification check to ensure safety before proceeding to the next.

Part 1: Identification & Hazard Profile

Understanding the chemical structure is the first step in safety.

ParameterSpecificationCritical Note
Chemical Name 4-Bromo-2,3-difluorobenzaldehydeHalogenated : Contains Br and F.
CAS Number 644985-24-0 Verify container label matches this CAS.[1][2]
Physical State Solid (White to Off-white powder)Dust generation is a primary inhalation risk.
Primary Hazards Irritant / Acute Toxicity H302 (Harmful if swallowed), H315 (Skin), H319 (Eye), H335 (Resp).[3]
Reactivity Aldehyde Functionality Susceptible to oxidation; incompatible with strong oxidizers and bases.

Expert Insight: The "Aldehyde" functional group implies this chemical can slowly oxidize to its corresponding benzoic acid derivative upon exposure to air. While not peroxide-forming like ethers, old containers may develop pressure or acidic crusts.

Part 2: The Self-Validating Pre-Disposal Protocol

Do not simply dump this chemical. Perform these checks to validate the waste stream.

Check 1: Chemical Compatibility Verification

Before adding this waste to a central carboy, you must validate compatibility to prevent exothermic polymerization or toxic gas generation.

  • Incompatible: Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides), Strong Bases (e.g., NaOH, KOH - causes Cannizzaro reaction/heat), Amines.

  • Compatible: Halogenated Organic Solvents (e.g., Dichloromethane, Chloroform).

Check 2: Waste Stream Segregation (The "Halogen Rule")

CRITICAL: This compound MUST be segregated into Halogenated Waste .

  • Why? Standard incinerators operate at temperatures sufficient to burn carbon backbones but may lack the "scrubbers" required to neutralize the corrosive HF and HBr gases produced when this molecule burns.

  • Validation: Look for the "Halogenated" checkbox or red tag on your waste container. If it says "Non-Halogenated," STOP .

Part 3: Step-by-Step Disposal Workflow

Scenario A: Disposal of Solid Waste (Pure Substance)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Avoid metal containers due to potential acid formation from hydrolysis.

  • Transfer: Transfer the solid using a chemically resistant spatula inside a fume hood.

  • Labeling:

    • Label as "Hazardous Waste - Solid, Toxic."

    • Explicitly write: "Contains Halogens (Fluorine, Bromine)."

    • List constituents: "4-Bromo-2,3-difluorobenzaldehyde."[1][2][4][5][6]

Scenario B: Disposal of Liquid Waste (Reaction Mixtures)
  • pH Check: Dip a pH strip into the mixture.

    • If Acidic: Neutralize slowly with Sodium Bicarbonate (NaHCO₃) to pH 6-8.

    • If Basic: Neutralize carefully with dilute acid to pH 6-8 to prevent polymerization.

  • Solvent Choice: Dissolve/dilute in a compatible halogenated solvent (e.g., Dichloromethane) if necessary to rinse glassware.

  • Accumulation: Pour into the Halogenated Organic Waste carboy.

  • Log Entry: Immediately record the volume and chemical name on the waste tag.

Part 4: Emergency Spill Response

In the event of a spill outside primary containment.

  • Isolate: Evacuate the immediate area (10-meter radius).

  • PPE Upgrade: Wear nitrile gloves (double gloved), lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.

  • Containment: Cover the spill with a Dry Absorbent (Vermiculite or Sand). Do not use paper towels (combustible).

  • Cleanup: Sweep the absorbent/chemical mixture into a disposable container.

  • Decontamination: Wipe the surface with a mild soap solution. Treat all cleanup materials as Halogenated Hazardous Waste .

Part 5: Operational Visualization

The following diagram illustrates the decision logic for disposing of 4-Bromo-2,3-difluorobenzaldehyde, ensuring it reaches the correct incineration facility.

DisposalWorkflow Start Waste Generation: 4-Bromo-2,3-difluorobenzaldehyde StateCheck Determine Physical State Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid/Solution Waste StateCheck->Liquid ContainerSolid Place in Wide-Mouth HDPE/Glass Jar Solid->ContainerSolid Labeling LABELING (Critical): 1. Mark 'Hazardous Waste' 2. List Chemical Name 3. Check 'Contains Halogens' ContainerSolid->Labeling pHCheck CHECK pH: Is it Neutral (pH 6-8)? Liquid->pHCheck Neutralize Neutralize Carefully pHCheck->Neutralize No (Acid/Base) SolventCheck CHECK SOLVENT: Is it Halogenated? pHCheck->SolventCheck Yes Neutralize->pHCheck SolventCheck->Labeling Yes (e.g. DCM) SolventCheck->Labeling No (Segregate anyway) Storage Store in Secondary Containment (Segregate from Oxidizers) Labeling->Storage Disposal Hand-off to EHS: High-Temp Incineration (with Scrubbers) Storage->Disposal

Figure 1: Decision logic for the safe disposal of halogenated aromatic aldehydes, emphasizing pH neutralization and halogen identification.

References

  • Matrix Fine Chemicals . (n.d.). 4-BROMO-2,3-DIFLUOROBENZALDEHYDE Safety Data Sheet. Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency (EPA) . (2023). Hazardous Waste Codes and Characteristics (F-Codes for Halogenated Solvents). Retrieved October 26, 2023, from [Link]

  • University of Georgia Environmental Safety Division . (2023). Chemical Compatibility Guide. Retrieved October 26, 2023, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.